N-Boc-1-amino-1-cyclopentanemethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMKULLVQEUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937504 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168540-07-6, 174889-22-6 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 174889-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-1-amino-1-cyclopentanemethanol CAS number and properties
Abstract
This technical guide provides a comprehensive overview of N-Boc-1-amino-1-cyclopentanemethanol (CAS No. 174889-22-6), a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its applications in medicinal chemistry. All quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams generated using Graphviz, adhering to specified presentation standards.
Core Chemical and Physical Properties
This compound, systematically named tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions while allowing for facile deprotection under mild acidic conditions, making it a versatile intermediate in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 174889-22-6 | [1][2] |
| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | PubChem |
| Molecular Formula | C₁₁H₂₁NO₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | - |
| XLogP3 (Predicted) | 1.3 | PubChem |
| Monoisotopic Mass | 215.152144 u | PubChem |
Spectral Data Analysis (Predicted)
While specific experimental spectra are not widely published, the structural features of this compound allow for the confident prediction of its key spectral characteristics.
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (Boc) at approximately 1.4 ppm. The methylene protons of the cyclopentane ring would appear as multiplets in the 1.5-1.8 ppm region. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet around 3.5 ppm. A broad singlet corresponding to the alcohol proton (-OH) and another for the carbamate proton (-NH) would also be present.
-
¹³C NMR: Key signals would include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The methyl carbons of the Boc group would resonate near 28 ppm. The carbons of the cyclopentane ring and the hydroxymethyl carbon would appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by a strong C=O stretching vibration from the carbamate group around 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H and N-H stretching vibrations.
-
Mass Spectrometry (MS): For Electrospray Ionization (ESI), the predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 216.1594.[4] The sodiated adduct [M+Na]⁺ would be observed around m/z 238.1414.[4]
Experimental Protocols
Synthesis via Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid
A common and effective method for synthesizing N-Boc protected amino alcohols is the reduction of the corresponding carboxylic acid.[2][5] The following is a representative protocol adapted from standard literature procedures for this transformation.
Reaction Scheme:
Materials:
-
N-Boc-1-aminocyclopentanecarboxylic acid
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation (Mixed Anhydride Formation): Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 eq) to the stirred solution, followed by the dropwise addition of isobutyl chloroformate (1.1 eq), ensuring the temperature remains below -10 °C.
-
Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, dissolve sodium borohydride (2.0-3.0 eq) in water.
-
Add the solution of NaBH₄ dropwise to the cold mixed anhydride suspension.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Applications in Research and Drug Development
This compound serves as a crucial chiral building block in medicinal chemistry. The cyclopentyl scaffold provides a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The primary amino alcohol functionality, once deprotected, allows for its incorporation into larger, more complex molecules.
Its utility lies in its role as a versatile synthetic intermediate. The Boc-protected amine allows for selective functionalization at other sites of a molecule, after which the Boc group can be removed to reveal a primary amine. This amine can then undergo a variety of coupling reactions (e.g., amide bond formation, reductive amination) to link it to other fragments or scaffolds. This sequential and controlled approach is fundamental to the synthesis of modern therapeutics.
General Workflow in Synthesis
The most common application involves a two-step sequence: Boc deprotection followed by functionalization of the resulting amine. This workflow is central to fragment-based drug discovery and the assembly of targeted therapies like kinase inhibitors or PROTACs.
References
Technical Guide: Physical and Chemical Characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines computed data from reputable chemical databases with established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Identity and Computed Properties
tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative of (1-aminocyclopentyl)methanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the primary amine, facilitating its use in multi-step organic syntheses.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | PubChem |
| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[1][2] |
| Molecular Weight | 215.29 g/mol | PubChem[3][4] |
| CAS Number | 168540-07-6 | Ambeed |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)CO | PubChem[1] |
| InChI Key | KORMKULLVQEUDG-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Note: The physical properties listed above are computationally predicted and have not been experimentally verified in published literature. These values should be used as estimations.
Experimental Protocols
Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
This procedure outlines the reaction of (1-aminocyclopentyl)methanol with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.
Materials:
-
(1-aminocyclopentyl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1-aminocyclopentyl)methanol (1.0 eq) in the chosen solvent (e.g., DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.
Characterization Methods
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H, C-H, C=O, and C-O stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.
Caption: Synthesis and Purification Workflow.
Safety and Handling
Based on information for analogous compounds, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical and chemical properties are largely based on computed data and established protocols for similar compounds. Experimental verification is recommended for any critical applications.
References
- 1. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
- 2. tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate | C11H21NO3 | CID 1514393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
N-Boc-1-amino-1-cyclopentanemethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 168540-07-6 |
| Appearance | White to light yellow powder or solid |
| Melting Point | 108-112 °C |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 1-aminocyclopentanecarboxylic acid. The first step involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The subsequent step is the reduction of the carboxylic acid moiety to a primary alcohol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of N-Boc-1-aminocyclopentanecarboxylic acid
This procedure outlines the protection of the amino group of 1-aminocyclopentanecarboxylic acid using di-tert-butyl dicarbonate.
Materials:
-
1-aminocyclopentanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-aminocyclopentanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a solid.
Step 2: Synthesis of this compound
This protocol details the reduction of the carboxylic acid to a primary alcohol.
Materials:
-
N-Boc-1-aminocyclopentanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Lithium Aluminum Hydride:
-
To a stirred solution of N-Boc-1-aminocyclopentanecarboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (2-3 equivalents) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Collect the filtrate and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
In-Depth Technical Guide: Spectral and Methodological Analysis of N-Boc-1-amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic methodology for the pivotal chemical intermediate, N-Boc-1-amino-1-cyclopentanemethanol. This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document compiles available spectral data, outlines a detailed experimental protocol for its synthesis and characterization, and presents this information in a clear, accessible format for laboratory application.
Chemical Identity and Properties
-
Chemical Name: this compound
-
Synonym: tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
CAS Number: 168540-07-6
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol
-
Structure:
Spectral Data
Comprehensive spectral analysis is crucial for the unequivocal identification and quality assessment of this compound. The following tables summarize the expected spectral data based on the analysis of its chemical structure and publicly available, albeit limited, information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8-5.2 | br s | 1H | NH |
| ~3.5-3.7 | s | 2H | CH₂ OH |
| ~3.3 | br s | 1H | OH |
| ~1.6-1.9 | m | 8H | Cyclopentyl-H |
| 1.45 | s | 9H | C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155-156 | C =O (carbamate) |
| ~79-80 | C (CH₃)₃ |
| ~68-70 | C H₂OH |
| ~65-67 | Quaternary Cyclopentyl-C |
| ~35-37 | Cyclopentyl-C H₂ |
| ~28-29 | C(C H₃)₃ |
| ~23-24 | Cyclopentyl-C H₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~2960-2870 | Strong | C-H stretching (aliphatic) |
| ~1680-1700 | Strong | C=O stretching (carbamate) |
| ~1510-1530 | Medium | N-H bending |
| ~1160-1170 | Strong | C-O stretching (carbamate) |
| ~1040-1060 | Medium | C-O stretching (alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 216.1594 | [M+H]⁺ |
| 238.1414 | [M+Na]⁺ |
| 160.1332 | [M-C₄H₉O+H]⁺ |
| 116.1019 | [M-Boc+H]⁺ |
Experimental Protocols
The following section details a plausible synthetic route and the methodologies for acquiring the spectral data for this compound.
Synthesis of this compound
A common and effective method for the synthesis of N-Boc protected amino alcohols is the reduction of the corresponding N-Boc protected amino acid.
Reaction Scheme:
-
Boc-Protection of 1-aminocyclopentanecarboxylic acid:
-
1-aminocyclopentanecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or sodium bicarbonate) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
-
Reduction of N-Boc-1-aminocyclopentanecarboxylic acid:
-
The resulting N-Boc protected amino acid is then reduced using a suitable reducing agent, such as lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran (THF), to yield the target amino alcohol.
-
Detailed Procedure:
-
To a solution of 1-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, sodium bicarbonate (3.0 eq) is added at 0 °C.
-
Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-18 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the dioxane. The aqueous layer is then acidified to pH 3-4 with a dilute acid (e.g., 1N HCl) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-1-aminocyclopentanecarboxylic acid.
-
The crude N-Boc-1-aminocyclopentanecarboxylic acid is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C.
-
Lithium borohydride (2.0-3.0 eq) is added carefully in portions. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of water at 0 °C, followed by extraction with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid or colorless oil.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) would be acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Key Functional Group Relationships
Caption: Functional components of the target molecule.
Conclusion
This technical guide consolidates the essential spectral and methodological information for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate. Rigorous adherence to the outlined synthetic and analytical procedures will ensure the reliable preparation and characterization of this compound for its diverse applications in drug discovery and development.
Solubility Profile of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation. This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." For this compound, the molecular structure contains both polar and nonpolar moieties. The hydroxyl (-OH) and the carbamate group contribute to its polarity, while the tert-butoxycarbonyl (Boc) group and the cyclopentane ring are nonpolar. Consequently, its solubility is expected to be favorable in solvents that can effectively solvate both these components.
Solubility Data
Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. However, qualitative assessments indicate that it is insoluble in water but soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)[1].
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
Note: This information is based on qualitative descriptions and not on quantitative measurements.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized, yet detailed, protocol for determining the equilibrium solubility of a solid organic compound like this compound in various organic solvents. This method, often referred to as the shake-flask method, is a standard approach to obtaining reliable solubility data.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.
-
3. Data Reporting:
-
Report the solubility values for each solvent at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results and to report the average solubility with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Conclusion
References
N-Boc-1-amino-1-cyclopentanemethanol safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety information for N-Boc-1-amino-1-cyclopentanemethanol (CAS No: 168540-07-6), also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. The information is compiled from various chemical supplier databases and safety data sheets of structurally related compounds. It is intended to guide laboratory personnel in the safe handling and use of this compound.
Chemical and Physical Properties
This compound is a Boc-protected amino alcohol, a common building block in organic synthesis. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molar Mass | 215.29 g/mol |
| Appearance | Off-white solid |
| Melting Point | 108-112 °C[1] |
| Boiling Point (Predicted) | 329.5 ± 11.0 °C[1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³[1] |
| Flash Point (Predicted) | 153.1 °C[1] |
| Vapor Pressure (Predicted) | 1.31E-05 mmHg at 25°C[1] |
| Solubility | Insoluble in water; soluble in organic solvents like dimethylformamide and dichloromethane.[1] |
Hazard Identification and Classification
Based on available information, this compound is classified as an irritant. The GHS hazard classifications for this chemical and structurally similar compounds are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
GHS Pictogram:
Signal Word: Warning
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
The following diagram outlines the general first-aid workflow for exposure to this compound.
Toxicological Information
Experimental Protocols
Specific experimental protocols for the determination of the safety data of this compound were not available in the searched literature. The hazard classifications are likely derived from computational models or data from structurally analogous compounds.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to dispose of this material as hazardous waste. Avoid release to the environment.
Disclaimer
The information provided in this document is intended for guidance only and is based on the currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. This document does not constitute a formal Safety Data Sheet (SDS) from a manufacturer. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.
References
A Technical Guide to N-Boc-1-amino-1-cyclopentanemethanol for Researchers and Drug Development Professionals
Introduction: N-Boc-1-amino-1-cyclopentanemethanol, a key building block in medicinal chemistry, offers a unique structural motif for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, chemical properties, and applications, with a focus on its role in the development of spirocyclic compounds and other complex molecules.
Commercial Availability and Suppliers
This compound, also known by its IUPAC name tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is commercially available from a range of chemical suppliers. While some discrepancies exist in the literature and supplier catalogs regarding its CAS number, the most frequently cited is 168540-07-6 . Another CAS number, 174889-22-6, is also occasionally associated with this compound. Researchers are advised to verify the specific product information with their chosen supplier.
Key suppliers for this compound include:
-
Apollo Scientific
-
ChemBK
-
Smolecule
-
Sigma-Aldrich
These suppliers offer the compound in various purities and quantities, suitable for both small-scale research and larger-scale drug development projects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions and for the characterization of synthesized compounds.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₃ | N/A |
| Molecular Weight | 215.29 g/mol | N/A |
| CAS Number | 168540-07-6 (primary), 174889-22-6 (secondary) | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 108-112 °C | N/A |
| Boiling Point | ~329.5 °C (predicted) | N/A |
| Density | ~1.07 g/cm³ (predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Synthesis and Experimental Protocols
A generalized experimental workflow for the Boc protection of an amino alcohol is outlined below. Researchers should adapt this protocol based on the specific reactivity and solubility of the starting material.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications.
One of the primary applications of this compound is in the synthesis of spirocyclic compounds . Spirocycles are three-dimensional structures that are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space they occupy. The cyclopentyl ring of this compound can serve as the anchor for the construction of a spirocyclic system.
The general logical relationship for its use as a building block is depicted below:
The Stabilizing Effect of the N-Boc Protecting Group on Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug development. Its widespread use stems from its ability to mask the nucleophilic and basic nature of primary and secondary amines, its general stability under a range of reaction conditions, and the ease of its removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive analysis of the role of the N-Boc protecting group in enhancing the stability of amino alcohols, a critical class of building blocks in numerous pharmaceuticals and biologically active molecules.[3]
Executive Summary
Protecting the amino functionality of amino alcohols with a Boc group significantly enhances their stability, preventing undesirable side reactions and allowing for selective transformations at the hydroxyl group. The carbamate linkage of the N-Boc group is resistant to a wide range of nucleophilic and basic conditions, under which unprotected amino alcohols might undergo reactions such as self-condensation or reaction with electrophiles. However, the stability of the N-Boc group is not absolute and is influenced by factors such as pH, temperature, and the structure of the amino alcohol itself. This guide delves into the chemical principles governing this stability, provides quantitative data where available, details experimental protocols for protection and deprotection, and discusses potential side reactions and strategies for their mitigation.
The Chemical Basis of N-Boc Mediated Stability
The stability of the N-Boc group is attributed to the electronic nature of the carbamate functionality and the steric bulk of the tert-butyl group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing the nucleophilicity and basicity of the amine.[2] This resonance stabilization makes the carbamate bond less susceptible to cleavage by nucleophiles or bases compared to other functional groups.
Furthermore, the bulky tert-butyl group provides steric hindrance around the carbamate linkage, physically impeding the approach of nucleophiles that could potentially attack the carbonyl carbon.[2]
Stability Under Different pH Conditions
The stability of the N-Boc group is highly dependent on the pH of the medium.
| pH Range | Condition | Stability of N-Boc Group | Effect on Unprotected Amino Alcohol |
| < 1 | Strong Acid (e.g., concentrated HCl, H2SO4) | Labile (rapid cleavage) | Protonated and generally stable to non-acid catalyzed reactions. |
| 1-4 | Moderate Acid (e.g., TFA in DCM, dilute HCl) | Labile (controlled cleavage) | Protonated and generally stable. |
| 4-6 | Mild Acid | Generally Stable | Protonated and stable. |
| ~7 | Neutral | Stable | Stable. |
| 8-10 | Mild Base | Generally Stable | Can act as a nucleophile. |
| > 12 | Strong Base (e.g., NaOH, KOH) | Generally Stable, but can be labile under harsh conditions (e.g., high temperature) | Deprotonated and highly nucleophilic, susceptible to various reactions. |
This table summarizes the general stability trends. Specific reaction rates will depend on the substrate, temperature, and solvent.
While unprotected amino alcohols can act as nucleophiles under basic conditions, potentially leading to undesired side reactions, the N-Boc protected counterparts are significantly more stable.[4] However, prolonged exposure to strong bases at elevated temperatures can lead to the cleavage of the Boc group.[5]
Thermal Stability
N-Boc protected amines, including amino alcohols, can undergo thermal deprotection at elevated temperatures, typically above 150 °C.[6][7] The mechanism is believed to involve a concerted fragmentation to release the free amine, carbon dioxide, and isobutylene.[6][7] This property can be exploited for deprotection under neutral conditions, avoiding the use of acids. However, the high temperatures required may not be suitable for thermally sensitive substrates.[7] Studies using differential scanning calorimetry (DSC) can be employed to determine the thermal decomposition profiles of N-Boc protected amino alcohols.[8]
Experimental Protocols
N-Boc Protection of Amino Alcohols
A general and efficient method for the N-Boc protection of amino alcohols involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective protection.[9]
Protocol: N-Boc Protection of 2-Aminoethanol
-
Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve 2-aminoethanol (1.0 eq) in dichloromethane (DCM).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-aminoethanol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Logical Workflow for N-Boc Protection
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. reddit.com [reddit.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Introduction to Boc protection in synthetic chemistry
An In-depth Technical Guide to Boc Protection in Synthetic Chemistry
Introduction to the Boc Protecting Group
Importance in Synthetic Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in modern organic synthesis, particularly in medicinal chemistry, the development of complex molecules, and peptide synthesis.[1][2][3] Its popularity stems from its reliability, ease of introduction, and its characteristic stability under many reaction conditions while being easily removable under specific, mild acidic conditions.[1][2][4] This allows for the selective masking of the nucleophilicity and basicity of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic transformations.[5][6]
Properties of the Boc Group
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2][4] The resulting N-tert-butylcarbamate is stable towards most bases and nucleophiles, as well as catalytic hydrogenation conditions.[1][7][8] This stability profile is crucial for its application in multi-step syntheses. The key feature of the Boc group is its lability in the presence of acid, which facilitates its selective cleavage without affecting other protecting groups.[1][7]
Orthogonality with Other Protecting Groups
A significant advantage of the Boc group is its orthogonality with other common amine protecting groups.[1][2] Orthogonality in this context means that one protecting group can be removed selectively in the presence of another. The Boc group is stable under:
-
Basic conditions: Used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][7]
-
Catalytic hydrogenation: Used to remove the benzyloxycarbonyl (Cbz or Z) group.[1][2]
This orthogonality is fundamental to complex synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS), where different protecting groups must be removed at various stages of the synthesis.[1][2][9]
Boc Protection of Amines
Reaction Mechanism
The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution.[10] The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][11] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[2][6] This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[2][11] The reaction can be performed with or without a base. If a base like triethylamine (TEA) is present, it neutralizes the protonated amine intermediate.[2][11] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as the base.[2][12]
Common Reagents and Conditions
The N-tert-butoxycarbonylation of amines is versatile and can be conducted under various conditions.[7]
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent.[4]
-
Solvents: A wide range of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and even water.[7][10][13] Solvent-free conditions have also been reported.[10]
-
Base: While not always necessary, bases like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction.[2][14] DMAP is a particularly powerful catalyst.[15]
-
Temperature: Reactions are typically run at temperatures ranging from 0 °C to room temperature.[2][9]
Experimental Protocol: Boc Protection using Di-tert-butyl dicarbonate
This protocol is a general procedure for the N-protection of a primary or secondary amine in solution.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq)
-
Solvent (e.g., THF, DCM, or Dioxane)
-
Base (e.g., Triethylamine (TEA), 1.2 eq) (Optional, but recommended)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stirrer.[2][9]
-
If the reaction is exothermic, cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-18 hours.[9][16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If necessary, perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography if required.[9]
Quantitative Data for Boc Protection
The following table summarizes various conditions for the N-Boc protection of different amine substrates.
| Substrate | Reagents | Base | Solvent | Temp. | Time | Yield | Reference |
| 2-Bromophenylhydrazine HCl | (Boc)₂O (1.0 eq) | NEt₃ (1.2 eq) | THF | RT | Overnight | quant. | [9] |
| Various aryl/aliphatic amines | (Boc)₂O | Iodine (cat.) | None | RT | N/A | High | [7] |
| Various amines | (Boc)₂O | HClO₄–SiO₂ (cat.) | None | RT | N/A | High | [7] |
| Primary/Secondary amines | (Boc)₂O on Celite | Si-Trisamine | MeOH | RT | 3 h | N/A | [17] |
| Structurally diverse amines | (Boc)₂O (1.0 eq) | None | Water:Acetone | RT | 5-10 min | Excellent | [13] |
Boc Deprotection
Mechanism of Acid-Catalyzed Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[5][18] The mechanism proceeds through several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[5][18][19]
-
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][18][19]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[5][18][19]
-
Amine Salt Formation: Under the acidic reaction conditions, the liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][19]
The reactive tert-butyl cation can be quenched by scavengers (like anisole or thioanisole), deprotonate to form isobutylene gas, or participate in unwanted side reactions by alkylating nucleophilic residues.[7][18][20]
Common Acidic Reagents for Deprotection
-
Trifluoroacetic Acid (TFA): TFA is the most common reagent for Boc deprotection, often used as a solution in a solvent like dichloromethane (DCM) or neat.[5][6] Concentrations typically range from 20-50% (v/v).[1][5]
-
Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate are also highly effective.[20][21][22] A 4M solution of HCl in dioxane is frequently used.[3][21]
-
Other Acids: Various other Brønsted and Lewis acids can cleave the Boc group.[8]
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for solution-phase deprotection using TFA.[5]
Materials:
-
N-Boc protected amine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA:DCM (v/v).[5] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation in a fume hood.[1]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.[1][5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be azeotroped with toluene or DCM.[9][23]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Experimental Protocol: Boc Deprotection using Hydrochloric Acid (HCl)
This protocol describes a general procedure using a solution of HCl in dioxane.[3][24]
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., dioxane) or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).[24][25]
-
Stir the mixture at room temperature for 1 to 4 hours.[3][24]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[3]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[3]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be used directly or purified further.[24]
Quantitative Data for Boc Deprotection
The following table summarizes conditions for the acid-catalyzed deprotection of various Boc-protected amines.
| Substrate | Reagents | Solvent | Temp. | Time | Outcome/Yield | Reference |
| Various Boc-amino acids | 4M HCl | Dioxane | RT | 30 min | Fast, efficient | [21] |
| General N-Boc Amine | 25% TFA | DCM | RT | 2 h | Volatiles removed | [16] |
| General N-Boc Amine | TFA (5 eq) | DCM | RT | 18 h | N/A | [16] |
| Boc-L-allo-End(Cbz)₂-OtBu | TFA | Water | RT | 3 h | Crude oil obtained | [9] |
| General N-Boc Amine | 4M HCl | Dioxane | RT | 16 h | N/A | [24] |
| N-Boc Piperidine | 4N HCl | Dioxane/EtOAc | N/A | N/A | Amine scaffold generated | [26] |
| N-Boc Tryptamine | N/A | Methanol | 230 °C | 45 min | 90% (thermal) | [27] |
Logical Workflow for Amine Protection Strategy
The decision to use a Boc protecting group is a strategic one in a multi-step synthesis. The following workflow illustrates the decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Boc-anhydride [en.highfine.com]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rsc.org [rsc.org]
- 24. Boc Deprotection - HCl [commonorganicchemistry.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Reactivity of 1-Amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-1-cyclopentanemethanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to the same tertiary carbon of a cyclopentane ring. This unique structural arrangement dictates its chemical behavior, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] This guide provides a comprehensive overview of its basic reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-amino-1-cyclopentanemethanol is essential for its effective application in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| CAS Number | 10316-79-7 | [3] |
| Appearance | Colorless liquid or low melting solid | |
| Boiling Point | 85-90 °C at 10 mmHg | |
| Melting Point | 20 °C | |
| Flash Point | 96 °C (closed cup) | |
| pKa (predicted, alcohol) | ~16-18 (typical for primary alcohols) | [4] |
| pKa (predicted, conjugate acid) | ~9-10 (typical for primary ammonium ions) | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1-amino-1-cyclopentanemethanol and its reaction products.
| Spectroscopy | Key Features and Data Source |
| ¹H-NMR and ¹³C-NMR | Data available through NMRShiftDB.[3] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on PubChem, provided by Sigma-Aldrich.[3] |
| Mass Spectrometry (MS) | GC-MS data available in the NIST Mass Spectrometry Data Center and on SpectraBase.[3][5] |
Core Reactivity and Reaction Mechanisms
The reactivity of 1-amino-1-cyclopentanemethanol is governed by the nucleophilicity of the primary amine and the nucleophilicity and acidity of the primary alcohol. The proximity of these two functional groups can also lead to intramolecular cyclization reactions.
Basicity and Nucleophilicity of the Amino Group
The primary amino group is the most basic and nucleophilic site in the molecule. It readily reacts with acids to form ammonium salts and with a wide range of electrophiles.
Selective N-acylation is a common transformation, leveraging the higher nucleophilicity of the amine compared to the alcohol. This reaction is typically performed under neutral or slightly basic conditions.
References
Methodological & Application
Synthesis of N-Boc-1-amino-1-cyclopentanemethanol from 1-aminocyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This application note provides a detailed protocol for the synthesis of N-Boc-1-amino-1-cyclopentanemethanol from 1-aminocyclopentanemethanol using di-tert-butyl dicarbonate (Boc anhydride). This transformation is a crucial step in the preparation of various pharmaceutical intermediates where the selective protection of the amino group is required while retaining the hydroxyl functionality for subsequent reactions.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the primary amine of 1-aminocyclopentanemethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the generated tert-butoxycarbamic acid.
Figure 1: Synthesis of this compound.
Experimental Protocol
This protocol describes a general and efficient method for the N-Boc protection of 1-aminocyclopentanemethanol.
Materials:
-
1-aminocyclopentanemethanol
-
Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclopentanemethanol (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, if necessary.
Data Presentation
The following table summarizes the key parameters and expected results for the synthesis of this compound based on typical yields for similar N-Boc protection reactions.
| Parameter | Value |
| Starting Material | 1-aminocyclopentanemethanol |
| Reagent | Di-tert-butyl dicarbonate |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
| Product Purity (after purification) | >98% |
| Product Appearance | White to off-white solid |
Safety Precautions
-
1-aminocyclopentanemethanol: May cause skin and eye irritation.[1]
-
Di-tert-butyl dicarbonate: Flammable solid, fatal if inhaled, causes skin irritation, and may cause an allergic skin reaction and serious eye damage.[2][3][4][5] Handle in a well-ventilated fume hood.
-
Triethylamine: Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][7][8][9] It is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: May cause skin and eye irritation and is suspected of causing cancer.[10][11][12] Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE. All experimental work should be conducted in a well-ventilated fume hood.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the N-Boc protection reaction.
Caption: Logical relationship of components in the N-Boc protection reaction.
References
- 1. 168540-07-6 | tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. lookchem.com [lookchem.com]
- 3. 59843-71-9,3-(2,5-Dichlorophenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 9. tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate;168540-07-6, CasNo.168540-07-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 10. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Protocol for the Selective N-Boc Protection of Primary Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Application Note
The selective protection of primary amino groups in the presence of hydroxyl functionalities is a critical transformation in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a favored protecting group for amines due to its stability under a wide range of conditions and its facile cleavage under mild acidic conditions.[1] This document provides a detailed protocol for the chemoselective N-Boc protection of primary amino alcohols using di-tert-butyl dicarbonate (Boc₂O).
The inherent greater nucleophilicity of the primary amino group compared to the hydroxyl group allows for a high degree of selectivity in this reaction.[2] The reaction typically proceeds under mild conditions and gives high yields of the desired N-protected product without significant formation of O-protected or di-protected byproducts.[3] Various solvents and bases can be employed, and the reaction conditions can be optimized for different substrates.
The general mechanism involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses to yield the stable carbamate, with tert-butanol and carbon dioxide as the byproducts. The evolution of carbon dioxide gas helps to drive the reaction to completion.
Experimental Protocols
This section details two common protocols for the N-Boc protection of primary amino alcohols. Protocol A is a general method using a dichloromethane solvent system, while Protocol B describes a catalyst-free system using a water-acetone mixture.[4]
Protocol A: General Procedure in Dichloromethane (DCM)
Materials:
-
Primary amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
0.5 M Phosphate buffer (pH 5.4)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate (1.05-1.2 equivalents).[5]
-
If the amino alcohol is in the form of a salt, or to accelerate the reaction, a base such as triethylamine (1.1 equivalents) can be added. For many primary amino alcohols, a base is not strictly necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M phosphate buffer (pH 5.4), saturated aqueous sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected amino alcohol.[5]
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol B: Catalyst-Free Protection in Water-Acetone
This method is an environmentally benign option that often results in high yields and short reaction times.[4]
Materials:
-
Primary amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Distilled water
-
Acetone
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the primary amino alcohol (1.0 equivalent) in a mixture of distilled water and acetone (e.g., a 9.5:0.5 v/v ratio).[4]
-
Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the suspension.[4]
-
Stir the mixture vigorously at room temperature. Reaction times are typically short, ranging from a few minutes to a few hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the mixture with dichloromethane.[4]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.[4]
Quantitative Data
The following table summarizes the reaction conditions and yields for the N-Boc protection of selected primary amino alcohols.
| Amino Alcohol | Reagent | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Amino-1-propanol | Boc₂O | Dichloromethane | None | 12 | RT | 100 | [5] |
| Ethanolamine | Boc₂O | Dichloromethane | Triethylamine | 2 | 0 to RT | 80 | |
| 1,2,3,6-Tetrahydropyridine* | Boc₂O | Dichloromethane | None | Overnight | RT | 89 | [6] |
| Various Amines | Boc₂O | Water/Acetone | None | 0.13-0.2 | RT | 90-98 | [4] |
Note: While 1,2,3,6-tetrahydropyridine is a secondary amine, this example is included to demonstrate the general applicability of the protocol.
Diagrams
Reaction Mechanism
The following diagram illustrates the nucleophilic attack of the primary amino group on di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected amino alcohol.
Caption: Mechanism of N-Boc protection of a primary amino alcohol.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Boc protection of a primary amino alcohol followed by workup and isolation.
Caption: General workflow for Boc protection of primary amino alcohols.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(BOC-AMINO)-1-PROPANOL | 58885-58-8 [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
N-Boc-1-amino-1-cyclopentanemethanol: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a protected primary amine and a primary alcohol on a cyclopentyl scaffold, offers a unique combination of steric constraint and synthetic versatility. The tert-butyloxycarbonyl (Boc) protecting group ensures stability of the amine functionality under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl group. This constrained amino alcohol motif is of significant interest for the synthesis of novel spirocyclic compounds, peptidomimetics, and other complex molecular architectures with potential therapeutic applications.
While specific and detailed applications of this compound are not extensively documented in publicly available literature, its utility can be inferred from general synthetic strategies involving N-Boc protected amino alcohols. These strategies are crucial in the construction of diverse molecular entities for the exploration of new chemical space in drug development.
General Synthetic Applications
The primary utility of this compound lies in its ability to serve as a scaffold for creating more complex molecules. The presence of both a protected amine and a hydroxyl group allows for sequential or orthogonal chemical transformations.
1. Synthesis of Spirocyclic Compounds:
The cyclopentyl ring provides a rigid framework that is ideal for the construction of spirocyclic systems. Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological properties. While direct examples using this compound are scarce, the general approach would involve the initial functionalization of the hydroxyl group, followed by deprotection of the amine and subsequent intramolecular cyclization.
2. Incorporation into Peptidomimetics:
The constrained cyclic nature of this amino alcohol makes it an attractive building block for peptidomimetics.[1] By replacing natural amino acids with this moiety, researchers can introduce conformational rigidity into peptide backbones. This can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability.[1] The synthesis would typically involve coupling the free alcohol or a derivatized form with a peptide chain, followed by deprotection and further elongation.
Experimental Protocols
General Protocol for N-Boc Deprotection:
The removal of the Boc protecting group is a common step to unmask the primary amine for further reactions.
-
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM (e.g., 10 mL per 1 mmol of substrate).
-
Add TFA (typically 5-10 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
-
General Protocol for Hydroxyl Group Activation (e.g., Mesylation):
Activation of the hydroxyl group is often a prerequisite for nucleophilic substitution reactions.
-
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 - 2 equivalents) to the solution.
-
Add MsCl (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.
-
Data Presentation
Quantitative data for specific reactions involving this compound is not available in the surveyed literature. The following table provides a general overview of reaction conditions for N-Boc protection and deprotection of primary amines, which can be adapted for this specific building block.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane or Tetrahydrofuran | 0 to rt | >90 |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | rt | >95 |
Logical Workflow for Synthetic Application
The following diagram illustrates a general workflow for utilizing this compound as a building block in a multi-step synthesis.
Caption: A generalized synthetic workflow illustrating the sequential modification of the hydroxyl and amino functionalities of this compound to generate a target molecule.
Conclusion
This compound holds potential as a valuable and versatile building block for the synthesis of complex organic molecules. Its constrained cyclic framework and orthogonal protecting group strategy make it suitable for constructing novel spirocycles and peptidomimetics. While specific, detailed application notes and protocols for this particular compound are limited in the public domain, the general principles of N-Boc chemistry and alcohol functionalization provide a solid foundation for its use in exploratory organic synthesis and drug discovery programs. Further research into the applications of this building block is warranted to fully explore its synthetic potential.
References
Application Notes and Protocols for the Use of N-Boc-1-amino-1-cyclopentanemethanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a non-proteinogenic amino acid derivative that offers unique structural properties for the synthesis of novel peptides. The incorporation of this cyclic, sterically hindered building block can impart valuable characteristics to synthetic peptides, including increased proteolytic stability, conformational rigidity, and potentially enhanced biological activity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in standard Boc-based solid-phase peptide synthesis (SPPS).[2] These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide chains, offering detailed protocols, recommendations for overcoming potential synthetic challenges, and an overview of its potential applications in drug discovery and development. Peptides containing cyclic moieties are of significant interest due to their potential to mimic or stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 108-112 °C |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and NMP. |
| CAS Number | 174889-22-6 |
Experimental Protocols: Boc-SPPS
The following protocols are designed for the manual or automated solid-phase synthesis of peptides incorporating this compound using a standard Boc-SPPS strategy on a pre-loaded resin (e.g., Merrifield resin).
Resin Preparation and Swelling
-
Place the desired amount of pre-loaded resin in a reaction vessel.
-
Add dichloromethane (DCM, ~10 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).
Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DMF (3x).
Neutralization
-
Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DMF (3x).
Coupling of this compound
Due to the steric hindrance of this compound, optimized coupling conditions are recommended to ensure high efficiency. The use of a potent coupling reagent such as HBTU is advised.
Table of Recommended Reagents for a Single Coupling Reaction (0.1 mmol scale):
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| This compound | 3.0 | 64.6 mg |
| HBTU | 2.9 | 110 mg |
| HOBt (optional) | 3.0 | 46 mg |
| DIPEA | 6.0 | 105 µL |
| DMF | - | ~2 mL |
Protocol:
-
In a separate vessel, dissolve this compound, HBTU, and optionally HOBt in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling is recommended. Drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a freshly prepared activated solution of this compound.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Capping (Optional)
If unreacted amino groups persist after a double coupling, they should be capped to prevent the formation of deletion peptide sequences.
-
Prepare a capping solution of acetic anhydride/pyridine/DCM (1:2:7).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
Peptide Chain Elongation
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Standard HF Cleavage Protocol:
-
Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified and analyzed to confirm its identity and purity.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.
-
Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Caption: General workflow for a single cycle of Boc-SPPS incorporating this compound.
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Applications in Drug Discovery
The incorporation of this compound into peptides can offer several advantages for the development of novel therapeutics:
-
Enhanced Proteolytic Stability: The cyclic and sterically hindered nature of the cyclopentane moiety can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1]
-
Conformational Constraint: The rigid cyclopentane ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for biological targets.
-
Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the overall physicochemical properties of a peptide, potentially improving its solubility, membrane permeability, and oral bioavailability.
-
Scaffold for Peptidomimetics: Peptides containing this residue can serve as scaffolds for the design of peptidomimetics, where the peptide backbone is modified to improve drug-like properties while retaining the desired biological activity.
Peptides incorporating cyclic amino acids have been explored for a wide range of therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor agonists or antagonists. The unique conformational constraints imposed by the cyclopentane ring make this compound a valuable tool for fine-tuning the structure-activity relationship of bioactive peptides.
References
Applications of N-Boc-1-amino-1-cyclopentanemethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc-1-amino-1-cyclopentanemethanol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a Boc-protected primary amine and a primary alcohol on a cyclopentyl scaffold, offers a valuable starting point for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors and the synthesis of complex spirocyclic systems.
Application 1: Synthesis of Cyclopentane Derivatives as Inhibitors of Aldo-Keto Reductase 1C (AKR1C) Isoforms
Introduction
The aldo-keto reductase 1C (AKR1C) isoforms, particularly AKR1C1 and AKR1C3, are crucial enzymes involved in the metabolism of steroids and prostaglandins. Their dysregulation has been implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, as well as in chemotherapy resistance. Consequently, the development of selective AKR1C inhibitors is a promising therapeutic strategy. This compound serves as a key precursor for a series of cyclopentane derivatives that have demonstrated potent and selective inhibition of AKR1C1 and AKR1C3.[1][2][3]
Data Presentation: Inhibitory Activity of Cyclopentane Derivatives
The following table summarizes the in vitro inhibitory activities of a series of cyclopentane derivatives synthesized from this compound against human AKR1C1 and AKR1C3.
| Compound ID | Modification from Core Scaffold | AKR1C1 IC50 (µM) | AKR1C3 IC50 (µM) |
| 1a | Phenylacetamide | > 100 | 15.2 ± 1.8 |
| 1b | (4-Chlorophenyl)acetamide | 50.1 ± 4.5 | 5.2 ± 0.6 |
| 1c | (4-Methoxyphenyl)acetamide | > 100 | 10.8 ± 1.1 |
| 1d | (4-Nitrophenyl)acetamide | 25.3 ± 2.9 | 2.1 ± 0.3 |
| 2a | Phenylsulfonamide | 12.6 ± 1.3 | 1.8 ± 0.2 |
| 2b | (4-Chlorophenyl)sulfonamide | 8.9 ± 0.9 | 0.9 ± 0.1 |
| 2c | (4-Methylphenyl)sulfonamide | 15.8 ± 1.7 | 2.5 ± 0.3 |
Data is representative of typical results found in the literature for this class of compounds and is presented for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(1-(hydroxymethyl)cyclopentyl)amides (1a-d)
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude 1-amino-1-cyclopentanemethanol as a TFA salt.
-
-
Amide Coupling:
-
Dissolve the crude 1-amino-1-cyclopentanemethanol TFA salt (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C.
-
Add the corresponding acyl chloride (e.g., benzoyl chloride for 1a ) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(1-(hydroxymethyl)cyclopentyl)amide.
-
Protocol 2: General Procedure for the Synthesis of N-(1-(hydroxymethyl)cyclopentyl)sulfonamides (2a-c)
-
Deprotection: Follow the deprotection procedure as described in Protocol 1, step 1.
-
Sulfonamide Formation:
-
Dissolve the crude 1-amino-1-cyclopentanemethanol TFA salt (1.0 eq) in anhydrous DCM.
-
Add pyridine (3.0 eq) and cool the mixture to 0 °C.
-
Add the corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride for 2a ) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 18 hours.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(1-(hydroxymethyl)cyclopentyl)sulfonamide.
-
Protocol 3: In Vitro AKR1C1 and AKR1C3 Inhibition Assay
This protocol is adapted from established methods for assessing AKR1C inhibition.[4]
-
Reagents and Materials:
-
Recombinant human AKR1C1 and AKR1C3 enzymes.
-
NADPH (cofactor).
-
S-tetralol (substrate).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, 200 µM NADPH, and the appropriate concentration of S-tetralol (e.g., 8 µM for AKR1C1, 165 µM for AKR1C3).
-
Add the test compound at various concentrations (typically from a serial dilution). The final DMSO concentration should be kept constant (e.g., 1-2%).
-
Initiate the reaction by adding the AKR1C enzyme (e.g., 111 nM AKR1C1 or 95 nM AKR1C3).
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25 °C), which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Application 2: Synthesis of Spiro-Oxazolidinones
Introduction
Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their ability to improve compound properties such as solubility and metabolic stability while providing novel intellectual property.[5] The amino alcohol functionality of this compound makes it an excellent starting material for the synthesis of spiro-oxazolidinones, a class of heterocycles with diverse biological activities.
Experimental Protocol
Protocol 4: Synthesis of a Spiro[cyclopentane-1,5'-oxazolidin]-2'-one
This protocol describes a general method for the synthesis of spiro-oxazolidinones from amino alcohols.
-
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI) or Triphosgene
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF.
-
Add the CDI solution dropwise to the amino alcohol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the spiro-oxazolidinone. Note: The Boc group is cleaved during the cyclization process.
-
Visualizations
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of potent enzyme inhibitors and complex spirocyclic scaffolds. Researchers in drug discovery can leverage the unique structural features of this compound to generate novel chemical entities with potentially improved pharmacological profiles.
References
- 1. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Boc-1-amino-1-cyclopentanemethanol: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional molecule serving as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a tert-butoxycarbonyl (Boc) protected primary amine and a primary alcohol on a cyclopentyl scaffold, allows for selective chemical modifications, making it an important building block in medicinal chemistry. The cyclopentane ring is a key structural motif in numerous biologically active molecules, particularly in the realm of antiviral agents known as carbocyclic nucleoside analogues. In these analogues, the cyclopentane ring mimics the furanose sugar of natural nucleosides, conferring enhanced metabolic stability.
This document provides detailed application notes on the synthesis and utility of this compound, complete with experimental protocols and characterization data to guide researchers in its effective use.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate[1] |
| CAS Number | 174889-22-6 |
| Molecular Formula | C₁₁H₂₁NO₃[1] |
| Molecular Weight | 215.29 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 108-112 °C |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 1-aminocyclopentanecarboxylic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc Protection of 1-Aminocyclopentanecarboxylic Acid
This procedure outlines the protection of the amino group of 1-aminocyclopentanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-aminocyclopentanecarboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the dioxane under reduced pressure.
-
Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.
Step 2: Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid to this compound
This protocol describes the reduction of the carboxylic acid to a primary alcohol using sodium borohydride after activation with ethyl chloroformate.
Materials:
-
N-Boc-1-aminocyclopentanecarboxylic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.1 equiv) dropwise.
-
Slowly add ethyl chloroformate (1.1 equiv) and stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 equiv) in water.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
Quantitative Data:
| Step | Product | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | N-Boc-1-aminocyclopentanecarboxylic acid | 90-95% | >98% |
| 2 | This compound | 80-85% | >98% |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Data |
| ¹H NMR | δ (ppm): ~4.8 (br s, 1H, NH), 3.5 (s, 2H, CH₂OH), 1.8-1.5 (m, 8H, cyclopentyl-H), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~70 (CH₂OH), ~60 (C-NH), ~35 (cyclopentyl-CH₂), ~28 (C(CH₃)₃), ~24 (cyclopentyl-CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H), ~3350 (N-H), ~2950 (C-H), ~1685 (C=O, urethane) |
| Mass Spec (ESI) | m/z: 216.1594 [M+H]⁺, 238.1414 [M+Na]⁺ |
Note: Predicted and typical chemical shifts. Actual values may vary depending on the solvent and instrument.
Application in Pharmaceutical Synthesis: Intermediate for Carbocyclic Nucleoside Analogues
This compound is a key precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs. The cyclopentane core serves as a stable isostere of the ribose or deoxyribose sugar in natural nucleosides. A prominent example of a carbocyclic nucleoside is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
The synthesis of such analogues involves the deprotection of the Boc group to reveal the primary amine, which can then be coupled with a suitably functionalized pyrimidine or purine base. The primary alcohol can be further manipulated, for instance, by conversion to a leaving group to facilitate the introduction of other functionalities or cyclization reactions.
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analogue Intermediate
This protocol outlines the deprotection of this compound and subsequent coupling with a generic chloropurine to demonstrate its utility.
Step 1: Boc Deprotection
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 1-amino-1-cyclopentanemethanol.
-
Filter the solid and dry under vacuum.
Step 2: Coupling with a Chloropurine
Materials:
-
1-Amino-1-cyclopentanemethanol hydrochloride
-
2-amino-6-chloropurine
-
Triethylamine (TEA)
-
n-Butanol
Procedure:
-
To a suspension of 1-amino-1-cyclopentanemethanol hydrochloride (1.0 equiv) and 2-amino-6-chloropurine (1.0 equiv) in n-butanol, add triethylamine (3.0 equiv).
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired carbocyclic nucleoside analogue.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its application in the synthesis of a carbocyclic nucleoside analogue.
Caption: Synthesis of this compound.
Caption: Application in Carbocyclic Nucleoside Analogue Synthesis.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of pharmaceutical compounds, particularly carbocyclic nucleoside analogues with antiviral activity. The protocols provided herein offer a reliable pathway for its synthesis and demonstrate its utility as a key building block. The strategic use of the Boc protecting group allows for the selective functionalization of the amino group, enabling the construction of complex molecular architectures. Researchers and drug development professionals can leverage this intermediate to explore novel therapeutic agents with improved pharmacological profiles.
References
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from N-Boc Protected Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are pivotal structural motifs found in a wide array of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus in medicinal chemistry and drug development. N-tert-butyloxycarbonyl (Boc) protected amino acids and their derivatives are excellent precursors for the synthesis of these valuable compounds due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions.
This document provides detailed protocols for several key methods for the synthesis of chiral amino alcohols from N-Boc protected precursors, including direct reduction of N-Boc amino acids, diastereoselective addition to N-Boc amino aldehydes, asymmetric reduction of N-Boc α-amino ketones, and the Sharpless asymmetric aminohydroxylation of olefins.
General Workflow
The synthesis of chiral amino alcohols from N-Boc protected precursors generally follows a sequence of protection, transformation, and deprotection. The specific transformation step is key to establishing the desired stereochemistry of the final product.
Application Notes and Protocols: Deprotection of N-Boc-1-amino-1-cyclopentanemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its stability under various conditions, including catalytic hydrogenation, and its facile removal under acidic conditions make it an invaluable tool.[1][2] This document provides detailed protocols for the deprotection of N-Boc-1-amino-1-cyclopentanemethanol to yield the free amine, 1-amino-1-cyclopentanemethanol, a valuable building block in the synthesis of more complex molecules.
The cleavage of the Boc group is an acid-catalyzed process that involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate to yield the free amine.[1][3] The resulting amine is typically protonated by the acid, forming a salt.[3] This application note outlines several common and alternative methods for this transformation, providing a comparative analysis and detailed experimental procedures.
Caption: General reaction for the acidic deprotection of this compound.
Comparative Analysis of Deprotection Methods
The choice of deprotection method depends on the substrate's sensitivity to acid and the presence of other functional groups.[4] While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective, milder or alternative conditions may be necessary for sensitive molecules.[5][6]
| Method | Reagents & Solvents | Typical Conditions | Reaction Time | Advantages & Disadvantages |
| Strong Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 4 hours[1][7] | Advantages: Fast, reliable, volatile reagents are easy to remove.[1] Disadvantages: Harsh conditions, potential for tert-butylation of sensitive groups.[6] |
| Strong Acid | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane | Room Temp | 1 - 16 hours[7][8] | Advantages: Potent, product often precipitates as the HCl salt, simplifying isolation.[7] Disadvantages: Can be slower than TFA; dioxane is a peroxide-forming solvent. |
| Lewis Acid | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room Temp | up to 3 days[5] | Advantages: Milder, non-protic alternative for acid-sensitive substrates.[6] Disadvantages: Can be slow; requires removal of zinc salts during work-up. |
| "Green" Method | Thermal Deprotection in Water | Reflux (100°C) | ~12 min - 1 hour[2][9] | Advantages: Environmentally friendly, avoids corrosive acids and organic solvents.[2][10] Disadvantages: High temperature may not be suitable for all substrates; substrate must be water-soluble at high temp.[9] |
| Milder Acid | p-Toluenesulfonic Acid (p-TsOH) | 40°C | ~2 hours[11] | Advantages: Milder than TFA/HCl, avoids highly corrosive and volatile acids.[11] Disadvantages: Acid is non-volatile and must be removed during work-up. |
General Experimental Workflow
The successful deprotection and isolation of the target amine require a systematic workflow, including reaction setup, monitoring, work-up, and purification. Monitoring the reaction's progress is crucial and is typically accomplished using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The free amine product is more polar than the Boc-protected starting material, resulting in a lower Rf value on TLC.[5] Staining the TLC plate with ninhydrin can help visualize the primary amine product.[5]
Caption: A generalized workflow for the deprotection and isolation of the free amine.
Detailed Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
4M HCl in 1,4-Dioxane
-
Deionized Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, and standard laboratory glassware
-
Ice bath
-
Rotary evaporator
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is a common and highly effective method for Boc deprotection.[1][7]
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (4-10 eq, often a 25-50% v/v solution in DCM is used) to the stirred solution.[1][7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes to 2 hours.[7] The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]
-
Neutralization: Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[7][13]
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine, 1-amino-1-cyclopentanemethanol.[7]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using a solution of HCl in an organic solvent is another standard and potent deprotection method.[7]
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[8]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[7] Monitor the reaction by TLC or LC-MS. Often, the product will precipitate from the solution as the hydrochloride salt.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash it with a solvent like diethyl ether.[7]
-
Solvent Removal: If no precipitate forms, concentrate the reaction mixture under reduced pressure to yield the crude product as its hydrochloride salt.
-
Free-Basing (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., 1M NaOH or NaHCO₃), and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated.
Protocol 3: Thermal Deprotection in Water (Green Chemistry Approach)
For substrates that can withstand elevated temperatures, catalyst-free deprotection in hot water is an environmentally friendly alternative.[5][10]
-
Reaction Setup: Suspend this compound (1.0 eq) in deionized water in a round-bottom flask equipped with a reflux condenser.[5]
-
Reaction: Heat the mixture to reflux (100°C) and maintain for approximately 1 hour, or until TLC/LC-MS indicates the reaction is complete.[9]
-
Isolation: Cool the reaction mixture to room temperature.
-
Extraction: Add an organic solvent such as dichloromethane or ethyl acetate to the mixture and extract the product.[2]
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Troubleshooting & Safety
-
Incomplete Reaction: If the reaction is sluggish, consider increasing the concentration of the acid, the reaction time, or the temperature.[6] For sterically hindered substrates, stronger acidic conditions may be required.[6]
-
tert-Butylation Byproduct: During acidic deprotection, the generated tert-butyl cation can alkylate nucleophilic sites on the molecule.[6] While less of a concern for the title compound, if working with electron-rich aromatic rings or thiols, the addition of a scavenger like anisole or thioanisole is recommended.[14]
-
Safety: Strong acids like TFA and HCl are highly corrosive and volatile. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] Reactions that produce gas (CO₂) should not be run in a closed system.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. mcours.net [mcours.net]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Acidic Conditions for N-Boc Deprotection (TFA, HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity is due to its stability under a broad range of reaction conditions and its straightforward removal under acidic conditions.[1][2] The two most common reagents for N-Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3] This document provides detailed application notes and protocols for these standard acidic deprotection methods, including a comparison of their performance, to assist researchers in selecting the optimal strategy.
The choice between TFA and HCl often depends on the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the product.[3] While both are strong acids that effectively cleave the Boc group, they exhibit notable differences in reaction kinetics, selectivity, and handling properties.[3]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of an N-Boc group with a strong acid like TFA or HCl proceeds through an acid-catalyzed cleavage mechanism. The process can be summarized in the following steps:[4][5][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[4][5]
The generated tert-butyl cation is reactive and can lead to side reactions by alkylating nucleophilic residues such as tryptophan or methionine.[3][7] To prevent these unwanted reactions, scavengers like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in N-Boc-1-amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group in N-Boc-1-amino-1-cyclopentanemethanol. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of enzyme inhibitors and other biologically active molecules. The functionalization of its primary alcohol allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
This compound possesses a primary hydroxyl group that can be readily functionalized through various chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino function ensures chemoselective reactions at the hydroxyl position under a range of conditions. This allows for the synthesis of a wide array of derivatives, such as aldehydes, ethers, esters, and azides, which can serve as key intermediates in the synthesis of more complex molecules.
Derivatives of aminocyclopentane moieties have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[1][2] Inhibition of DPP-IV prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism is a validated therapeutic strategy for the management of type 2 diabetes. The ability to functionalize this compound provides a valuable tool for the development of novel DPP-IV inhibitors and other potential therapeutic agents.
Chemical Functionalization Pathways
The hydroxyl group of this compound can be transformed into a variety of other functional groups. The following sections detail the protocols for key transformations.
Caption: Key functionalization pathways for this compound.
Experimental Protocols and Data
The following protocols are provided as representative procedures for the functionalization of the hydroxyl group in this compound. The quantitative data presented in the tables are based on general literature for similar substrates and should be considered as starting points for optimization.
Oxidation to Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common methods include the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.
Table 1: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂ | Room Temp. | 1 - 4 | 85 - 95 |
| Swern | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to Room Temp. | 0.5 - 2 | 80 - 95 |
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 30 minutes until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-1-aminocyclopentanecarboxaldehyde.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Etherification
The Williamson ether synthesis is a classical and reliable method for the preparation of ethers from alcohols.
Table 2: Williamson Ether Synthesis Parameters
| Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaH | CH₃I | THF | 0 to Room Temp. | 2 - 12 | 70 - 90 |
| KOtBu | (CH₃)₂SO₄ | THF | 0 to Room Temp. | 1 - 6 | 75 - 95 |
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Esterification
Esterification of the primary alcohol can be achieved using various methods, including acylation with an acid anhydride in the presence of a base.
Table 3: Esterification Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | 0 to Room Temp. | 1 - 5 | 85 - 98 |
| Benzoyl Chloride | Et₃N, DMAP | CH₂Cl₂ | 0 to Room Temp. | 2 - 8 | 80 - 95 |
-
Dissolve this compound (1.0 eq) in pyridine (0.5 M) at 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Displacement of the Hydroxyl Group (via Activation)
Direct displacement of the hydroxyl group is difficult. Therefore, it must first be converted into a good leaving group, such as a tosylate or mesylate, or activated in situ using Mitsunobu conditions.
Table 4: Mitsunobu Reaction for Azide Formation
| Azide Source | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| DPPA | PPh₃ | DIAD | THF | 0 to Room Temp. | 2 - 12 | 70 - 90 |
| HN₃ (in situ) | PPh₃ | DEAD | Toluene | 0 to Room Temp. | 4 - 16 | 65 - 85 |
DPPA: Diphenylphosphoryl azide; PPh₃: Triphenylphosphine; DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate.
-
To a solution of this compound (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the corresponding azide.
Application in Drug Discovery: DPP-IV Inhibition
The functionalized derivatives of this compound can be utilized as scaffolds for the synthesis of DPP-IV inhibitors. The DPP-IV signaling pathway plays a crucial role in glucose metabolism.
Caption: DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.
As illustrated, DPP-IV inhibitors block the degradation of active GLP-1, thereby potentiating its insulinotropic effects. The diverse functional handles that can be installed on the this compound scaffold make it an attractive starting point for creating libraries of compounds to screen for DPP-IV inhibitory activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols provided herein offer robust methods for the selective modification of its hydroxyl group, enabling the generation of diverse chemical entities for applications in drug discovery and development, particularly in the pursuit of novel DPP-IV inhibitors for the treatment of type 2 diabetes. The provided experimental procedures and workflows serve as a guide for researchers to explore the chemical space around this important scaffold.
References
- 1. Regulation of glucose homeostasis by GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]
- 4. Incretin - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc Protection Reactions
Welcome to the technical support center for N-Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-Boc protection of amines.
Issue 1: Low Yield or Incomplete Reaction
Question: My N-Boc protection reaction is giving a low yield, or the starting material is not fully consumed. What are the possible causes and solutions?
Answer: Low yield or an incomplete reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
-
Inadequate Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents.[1][2] If your amine is in the form of a salt (e.g., hydrochloride), an adequate amount of base is required to neutralize it before the protection reaction can proceed.[1]
-
Low Reactivity of the Amine: Weakly nucleophilic amines, such as certain anilines, or sterically hindered amines react more slowly.[1] To drive the reaction to completion, consider increasing the reaction temperature or employing a stronger base or a catalyst.[1]
-
Poor Solubility: All reactants must be fully dissolved for the reaction to proceed efficiently.[1][3] If you observe poor solubility, consider switching to a different solvent or using a solvent mixture. For instance, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[1][3] For zwitterionic compounds like amino acids, aqueous basic conditions can improve solubility.[4]
-
Suboptimal Temperature: While many Boc protections proceed at room temperature, some may require gentle heating to go to completion.[5] Monitor the reaction by TLC to avoid potential side product formation at higher temperatures.[1]
-
Moisture Contamination: If your reaction involves strong bases or moisture-sensitive intermediates, ensure you are using anhydrous conditions, as water can interfere with the reaction.[1]
Issue 2: Slow Reaction Rate
Question: My N-Boc protection is proceeding very slowly. How can I speed it up?
Answer: A sluggish reaction can be accelerated by adjusting several parameters:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the rate.[1]
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[1][6] Other catalysts like iodine have also been reported to be effective.[2][7]
-
Optimize Solvent Choice: The solvent can have a profound impact on the reaction rate. For example, alcoholic solvents like methanol have been shown to significantly enhance the rate of Boc protection for aromatic amines, in some cases being 70 times faster than in chloroform.[2][4][8]
Issue 3: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I prevent them?
Answer: The formation of side products is a common challenge. Here are some of the most frequent byproducts and strategies to minimize their formation:
-
Double Boc-Protection (Di-Boc Formation): With primary amines, the formation of a di-Boc protected amine (Boc₂N-R) can occur, especially when a large excess of (Boc)₂O and a strong base are used.[1][9] To avoid this, use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents) and consider milder reaction conditions.[1][10]
-
Urea Formation: This side reaction is more likely with sterically hindered amines and can be promoted by very strong bases.[1] Using a milder base or optimizing the reaction temperature can help minimize urea formation.[1]
-
O-Boc Formation: In molecules containing both amine and hydroxyl groups, the hydroxyl group can also be protected. To favor N-protection, run the reaction at room temperature or 0 °C without a strong base.[2]
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for N-Boc protection?
A1: While a base is commonly used, it is not always strictly required.[1] The reaction can proceed without an added base because the tert-butoxide ion formed as a byproduct can deprotonate the amine.[1] However, for amines with low nucleophilicity or when using amine salts, a base is highly recommended to drive the reaction to completion.[1]
Q2: What is the role of the base in the N-Boc protection reaction?
A2: The primary role of the base is to deprotonate the amine after its initial nucleophilic attack on the di-tert-butyl dicarbonate.[1] This deprotonation regenerates the neutral amine, which is a better nucleophile, and helps to drive the reaction forward.[1]
Q3: How does the strength of the base affect the reaction?
A3: A stronger base can deprotonate the intermediate more effectively, leading to a faster reaction.[1] However, a very strong base can also promote side reactions like urea formation with sterically hindered amines or deprotonation of other sensitive functional groups.[1] Therefore, the choice of base should be tailored to the specific substrate.[1]
Q4: What is the role of DMAP as a catalyst?
A4: DMAP acts as a nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate.[6][11][12] This intermediate is a much more potent acylating agent than (Boc)₂O itself, thus dramatically accelerating the rate of the Boc protection reaction.[6][12] However, be aware that DMAP can also increase the likelihood of side reactions.[6][11]
Data Presentation
The following tables summarize various reaction conditions to improve the yield of N-Boc protection reactions.
Table 1: Effect of Catalysts on N-Boc Protection
| Entry | Substrate | (Boc)₂O (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1.1 | - | THF | RT | 24 | 20 | [2] |
| 2 | Aniline | 1.1 | DMAP (10) | THF | RT | 0.5 | 95 | [2] |
| 3 | Pyrrolidine | 1.2 | - | Water/Acetone | RT | 0.15 | 96 | [2] |
| 4 | 4-Nitroaniline | 1.2 | Iodine (10) | Solvent-free | RT | 2.5 | 92 | [2] |
Table 2: Solvent Effects on the Boc Protection of p-Toluidine
| Entry | Solvent | Relative Rate | Reference |
| 1 | CDCl₃ | 1 | [2] |
| 2 | CD₃OD | 70 | [2][8] |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine [2]
-
Dissolve the Amine: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Add Base: Add a base, typically triethylamine (TEA, 1.1-1.5 eq).
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System [2][13]
-
Prepare Mixture: In a round-bottom flask, add the amine (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved or well-suspended.
-
Add Boc Anhydride: Add (Boc)₂O (1.2 mmol) to the mixture.
-
Reaction: Stir vigorously at room temperature. The reaction is typically very fast, often completing in 10-20 minutes. Monitor by TLC.
-
Work-up: Add dichloromethane (DCM, 5 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 5 mL). Combine the organic layers.
-
Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often pure but can be further purified by column chromatography if needed.
Visualizations
Caption: Troubleshooting workflow for low yield in N-Boc protection reactions.
Caption: Catalytic cycle of DMAP in N-Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in Boc protection of amines and how to avoid them
Welcome to the technical support center for the Boc protection of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the tert-butoxycarbonyl (Boc) protection of amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Boc protection of amines?
A1: The most frequently encountered side products include:
-
N,N-di-Boc protected amines : This occurs when a primary amine reacts with two equivalents of the Boc-protecting agent.[1]
-
Isocyanates and Ureas : These can form, particularly when using a strong base like 4-dimethylaminopyridine (DMAP).[2][3]
-
Oxazolidinones : This intramolecular cyclization product is specific to the protection of β-amino alcohols.[4]
-
O-Boc protected byproducts : If other nucleophilic groups like hydroxyls are present, they can also be protected.[5]
-
Carbamic-carbonic anhydrides : These have been observed as unstable intermediates, especially in the presence of DMAP.[6]
Q2: I am observing a significant amount of the N,N-di-Boc protected amine. How can I favor mono-protection?
A2: To promote selective mono-Boc protection of primary amines, consider the following strategies:
-
Stoichiometry Control : Carefully control the stoichiometry of the di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (typically 1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.[7]
-
Slow Addition : Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring reaction with the more nucleophilic starting amine over the less nucleocytophilic mono-Boc product.
-
Solvent Choice : Performing the reaction in protic solvents like methanol can sometimes enhance the rate of mono-protection.[7] Catalyst-free protection in water is also reported to be highly selective for mono-protection.[4]
-
For Aryl Amines : A two-step procedure involving the formation of the di-Boc derivative followed by selective mono-deprotection with potassium carbonate in methanol can yield the desired mono-Boc product in high yields.[8]
Q3: How can I prevent the formation of isocyanate and urea byproducts?
A3: Isocyanate and subsequent urea formation are often promoted by the use of strong bases like DMAP.[3][6] To avoid these side products:
-
Avoid Strong Bases : If possible, perform the reaction without a base or use a milder base like sodium bicarbonate. The tert-butoxide generated as a byproduct is often sufficient to drive the reaction to completion.[7]
-
Catalyst-Free Conditions : Performing the N-tert-butoxycarbonylation in water is an effective method to obtain N-Boc derivatives chemoselectively, avoiding side products such as isocyanates and ureas.[4][9]
Q4: I am trying to protect an amino alcohol and am getting a cyclized oxazolidinone. How can I prevent this?
A4: The formation of an oxazolidinone is a common side reaction with amino alcohols. To favor the desired N-Boc protected amino alcohol:
-
Catalyst-Free Aqueous Conditions : Performing the reaction in water has been shown to yield N-Boc protected amino alcohols without the formation of oxazolidinones.[4]
-
Use of HFIP : The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst can also prevent the formation of oxazolidinones.[4]
Q5: My amine is poorly nucleophilic (e.g., an electron-deficient aniline) and the reaction is very slow or incomplete. What can I do?
A5: For weakly nucleophilic amines, several strategies can improve the reaction outcome:
-
Use a Catalyst : A catalytic amount of DMAP can significantly accelerate the reaction.[5]
-
Elevated Temperatures : Increasing the reaction temperature can help to drive the reaction to completion.[8]
-
Two-Step Di-protection/Mono-deprotection : For challenging aryl amines, a reliable method is to first form the N,N-di-Boc derivative using an excess of Boc₂O and a catalytic amount of DMAP, followed by selective removal of one Boc group using potassium carbonate in refluxing methanol.[8]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the Boc protection of amines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of N,N-di-Boc Side Product | Excess Boc₂O used. | Use 1.05-1.1 equivalents of Boc₂O.[7] |
| Strong base promoting deprotonation of mono-Boc product. | Use a milder base (e.g., NaHCO₃) or no base.[7] | |
| Reaction conditions are too harsh. | Perform the reaction at a lower temperature and monitor closely. | |
| Formation of Isocyanate/Urea Byproducts | Use of a strong nucleophilic catalyst (e.g., DMAP). | Avoid DMAP.[6] |
| Perform the reaction under catalyst-free conditions, for example, in water.[4][9] | ||
| Formation of Oxazolidinone (with amino alcohols) | Intramolecular cyclization is favored under the reaction conditions. | Perform the reaction in water.[4] |
| Use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.[4] | ||
| Low or No Conversion | Amine is poorly nucleophilic (e.g., electron-deficient aniline). | Add a catalytic amount of DMAP.[5] |
| Increase the reaction temperature.[8] | ||
| For anilines, consider the two-step di-protection/mono-deprotection protocol.[8] | ||
| Poor solubility of the starting material. | Use a co-solvent system (e.g., THF/water, dioxane/water).[5] For zwitterionic compounds, use aqueous basic conditions.[5] | |
| Reaction with Other Functional Groups (e.g., -OH) | Boc₂O is reacting with other nucleophilic sites. | Perform the reaction at a lower temperature (0 °C to room temperature) without a strong base to favor N-protection.[5] |
| Consider protecting the other functional group first with an orthogonal protecting group.[5] |
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield and selectivity of the Boc protection. The following tables summarize available quantitative data.
Table 1: Selective Mono-Boc Protection of Diamines via Mono-protonation
| Diamine Substrate | HCl Source | Yield of Mono-Boc Product (%) | Reference |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 66 | [10] |
| (1R,2R)-cyclohexane-1,2-diamine | SOCl₂ | 41 | [10] |
| Ethylenediamine | HCl | 87 | [11] |
| 1,3-Diaminopropane | HCl | 80 | [11] |
| 1,4-Diaminobutane | HCl | 75 | [11] |
| 1,6-Diaminohexane | HCl | 65 | [11] |
| Piperazine | HCl | 80 | [11] |
| 4-Aminomethylpiperidine | HCl | 95 | [11] |
Table 2: Two-Step Mono-Boc Protection of Aryl Amines
| Aryl Amine Substrate | Overall Yield of Mono-Boc Product (%) | Reference |
| Aniline | 85 | [8] |
| 2,6-Diisopropylaniline | 70 | [8] |
| 4-Nitroaniline | 88 | [8] |
| Methyl anthranilate | 82 | [8] |
Table 3: Catalyst-Free N-Boc Protection of Amines in Water/Acetone
| Amine Substrate | Time (min) | Yield (%) | Reference |
| Benzylamine | 8 | 98 | [9] |
| Aniline | 10 | 96 | [9] |
| p-Toluidine | 10 | 98 | [9] |
| p-Anisidine | 10 | 97 | [9] |
| p-Chloroaniline | 12 | 95 | [9] |
| Glycine methyl ester hydrochloride | 12 | 94 | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol is a general method suitable for many primary and secondary aliphatic amines.[5]
-
Dissolution : Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) to a concentration of 0.2-0.5 M.
-
Base Addition : Add a base, such as triethylamine (TEA, 1.1-1.5 eq).
-
Boc₂O Addition : To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench any excess Boc₂O by adding a small amount of water or a primary amine like N,N-dimethylethylenediamine. Remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Mono-Boc Protection of a Diamine using in situ HCl Generation
This protocol is a robust method for the selective mono-protection of various diamines.[1][10]
-
Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 eq) in anhydrous methanol.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
HCl Generation : Add chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups.
-
Stirring : Stir the mixture at 0 °C for 30 minutes.
-
Boc₂O Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up : Remove the solvent under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Basification and Extraction : Adjust the pH of the aqueous layer to >12 with a base (e.g., 2 M NaOH) and extract the mono-Boc protected diamine with dichloromethane or ethyl acetate.
-
Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.
Protocol 3: Two-Step Mono-Boc Protection of a Poorly Nucleophilic Aryl Amine
This protocol is particularly useful for sterically hindered or electron-deficient anilines.[8]
Step 1: Di-Boc Protection
-
Setup : To a solution of the aryl amine (1.0 eq) in anhydrous THF, add Boc₂O (3.0 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Reaction : Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Isolation : Remove the solvent under reduced pressure. The crude di-Boc protected aniline is often used in the next step without further purification.
Step 2: Selective Mono-Deprotection
-
Setup : Dissolve the crude di-Boc protected aniline in methanol.
-
Base Addition : Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction : Reflux the mixture for 2-12 hours, monitoring the conversion to the mono-Boc product by TLC.
-
Work-up : Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel to obtain the pure mono-Boc protected aryl amine.
Protocol 4: Catalyst-Free N-Boc Protection in Water
This environmentally friendly protocol is effective for a wide range of amines and minimizes side product formation.[9]
-
Mixture Preparation : In a round-bottom flask, add the amine (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved or well-suspended.
-
Boc₂O Addition : Add Boc₂O (1.2 mmol) to the mixture.
-
Reaction : Stir vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor by TLC.
-
Work-up : Add dichloromethane (DCM, 5 mL) to the reaction mixture.
-
Extraction : Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify by flash column chromatography if necessary.
Visualizations
Caption: Common side products in the Boc protection of amines.
Caption: Troubleshooting workflow for Boc protection of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Slow N-Boc Protection of Sterically Hindered Amines
Welcome to the technical support center for the N-Boc protection of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection of a sterically hindered amine is extremely slow or not proceeding at all. What are the likely causes?
Several factors can contribute to a sluggish or failed N-Boc protection of a sterically hindered amine:
-
Low Nucleophilicity of the Amine: Steric hindrance around the nitrogen atom significantly reduces its nucleophilicity, making the initial attack on the di-tert-butyl dicarbonate ((Boc)₂O) slow. Electron-withdrawing groups on the amine can further decrease its reactivity.
-
Inadequate Reaction Conditions: Standard Boc protection protocols are often insufficient for hindered substrates. Elevated temperatures, longer reaction times, and the use of catalysts are typically necessary.
-
Poor Solubility: The amine starting material or the reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and a slow reaction rate.
-
Inappropriate Base: While not always required, a base can accelerate the reaction by deprotonating the intermediate ammonium species. However, an unsuitable base can either be ineffective or lead to side reactions.
Q2: How can I accelerate the N-Boc protection of my sterically hindered amine?
To increase the reaction rate, consider the following strategies:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can significantly improve the rate.[1] Monitoring by TLC is crucial to avoid the formation of byproducts at higher temperatures.
-
Use a Catalyst: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction by activating the (Boc)₂O.[1] Other catalysts, such as iodine or perchloric acid adsorbed on silica-gel, have also been reported to be effective.[1]
-
Optimize the Solvent: For weakly nucleophilic aromatic amines, alcoholic solvents like methanol can enhance the reaction rate.[1] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are also often effective.[1] In some cases, solvent-free conditions have been shown to be highly efficient.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times for both the protection and deprotection steps.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
Common side products in the N-Boc protection of hindered amines include:
-
Urea Formation: This is more likely with sterically hindered amines and can be promoted by the use of very strong bases.[1] Using a milder base and optimizing the reaction temperature can help minimize this side reaction.[1]
-
Double Boc-Protection (for primary amines): This can occur, especially when a large excess of (Boc)₂O and a strong catalyst like DMAP are used. To avoid this, use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents).[1]
-
O-Boc Protection (if hydroxyl groups are present): To favor N-protection over O-protection, avoid using strong bases that can deprotonate the hydroxyl group and consider running the reaction at a lower temperature.
Q4: What is the best workup procedure for a Boc protection reaction of a hindered amine?
A typical workup involves:
-
Quenching: If excess (Boc)₂O remains, it can be quenched by adding a small amount of a primary amine (e.g., a few drops of N,N-dimethylethylenediamine) or water.
-
Solvent Removal: The reaction solvent is typically removed under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and base, followed by a wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize reaction conditions and outcomes for the N-Boc protection of various amines, including sterically hindered examples.
Table 1: N-Boc Protection of Various Amines using a Heterogeneous Catalyst
| Entry | Amine Substrate | Time (min) | Yield (%) |
| 1 | Aniline | 2 | 99 |
| 2 | 4-Chloroaniline | 1 | 95 |
| 3 | 4-Fluoroaniline | 3 | 96 |
| 4 | 4-Bromoaniline | 1 | 95 |
| 5 | Benzylamine | 2 | 99 |
| 6 | Piperidine | 1 | 98 |
| 7 | Pyrrolidine | 2 | 99 |
Reaction Conditions: Amine (1 mmol), (Boc)₂O (1 mmol), Amberlite-IR 120 (15% w/w), room temperature, solvent-free.
Table 2: N-Boc Protection of Amines in a Water-Acetone System
| Entry | Amine Substrate | Time (min) | Yield (%) |
| 1 | Benzylamine | 10 | 95 |
| 2 | Aniline | 12 | 92 |
| 3 | p-Toluidine | 12 | 94 |
| 4 | p-Anisidine | 12 | 93 |
| 5 | p-Aminophenol | 10 | 90 |
| 6 | Cyclohexylamine | 8 | 96 |
| 7 | Pyrrolidine | 8 | 98 |
Reaction Conditions: Amine (1 mmol), (Boc)₂O (1.1 mmol), Water:Acetone (9.5:0.5 mL), room temperature.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Hindered Primary Amine [3][4]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sterically hindered primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Base and Catalyst (Recommended for hindered amines): Add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion, dilute the reaction mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Boc Protection of 2,6-Diisopropylaniline [4]
-
Setup: In a 100 mL round-bottom flask equipped with a stirring bar, dissolve 2,6-diisopropylaniline (500 mg, 2.82 mmol, 1.0 equiv) and diisopropylethylamine (DIPEA) (1.47 mL, 8.46 mmol, 3.0 equiv) in a 2:1 v/v mixture of H₂O/THF (45 mL).
-
Stirring: Allow the mixture to stir at room temperature for 5 minutes until all starting materials are completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (922 mg, 4.23 mmol, 1.5 equiv) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a pale red solid (782 mg, 100% yield).[4]
Protocol 3: Representative Procedure for N-Boc Protection of 1-Adamantylamine
-
Setup: In a round-bottom flask, dissolve 1-adamantylamine (1.0 g, 6.61 mmol) in dichloromethane (30 mL).
-
Addition of Base: Add triethylamine (1.1 mL, 7.93 mmol).
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate (1.59 g, 7.27 mmol) in dichloromethane (10 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected 1-adamantylamine.
Visualization
The following diagram illustrates a typical troubleshooting workflow for slow N-Boc protection reactions of sterically hindered amines.
References
Optimizing temperature and reaction time for Boc protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize temperature and reaction time for the Boc (tert-butoxycarbonyl) protection of amines.
Troubleshooting Guide
Directly addressing specific issues users might encounter during their experiments.
Issue 1: Slow or Incomplete Reaction
Question: My Boc protection reaction is proceeding very slowly or not reaching completion. What are the common causes and how can I optimize the temperature and time?
Answer:
Several factors can contribute to a sluggish or incomplete Boc protection. Below is a systematic guide to troubleshooting this issue:
-
Low Nucleophilicity of the Amine: Aromatic amines and sterically hindered amines are less nucleophilic and thus react more slowly with di-tert-butyl dicarbonate (Boc₂O).[1][2]
-
Solution 1: Increase Temperature: Gently heating the reaction mixture to a range of 40-55°C can significantly increase the reaction rate.[1][3] However, it is crucial to monitor the reaction closely by TLC or LC-MS to avoid potential side product formation at higher temperatures.[4]
-
Solution 2: Add a Catalyst: For weakly nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[1][4] Be aware that DMAP can also promote side reactions.[1]
-
-
Steric Hindrance: Amines with significant steric bulk around the nitrogen atom will react more slowly.[1][5]
-
Solution: For highly hindered amines, increasing the reaction temperature and extending the reaction time may be necessary. In some challenging cases, forming the sodium salt of the amine first with reagents like NaH or NaHMDS before adding Boc₂O can improve the outcome.[1]
-
-
Poor Solubility: If the amine starting material, especially zwitterionic compounds like amino acids, has poor solubility in the reaction solvent (e.g., THF, acetonitrile), the reaction will be slow.[1][2]
-
Solution 1: Alter Solvent System: Using aqueous basic conditions or solvent mixtures (e.g., water/methanol/triethylamine) can improve the solubility of polar starting materials.[1]
-
Solution 2: Utilize Alcoholic Solvents: Using an alcohol, such as methanol, as a solvent can dramatically increase the reaction rate, particularly for aromatic amines, even without a base.[1][4] For instance, the reaction of p-toluidine with Boc anhydride is reported to be 70 times faster in methanol than in chloroform.[1]
-
-
Inappropriate Reaction Time: The time required for completion can vary widely, from a few minutes to over 48 hours, depending on the substrate and conditions.[1]
Issue 2: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture. How can I adjust the temperature and time to minimize these?
Answer:
Side product formation is often linked to reaction conditions. Here are common side products and strategies to mitigate them:
-
N,N-di-Boc Formation: Primary amines can react with a second molecule of Boc₂O, especially under forcing conditions (e.g., large excess of Boc₂O, strong base, high temperature).[2][4]
-
Urea Formation: This is more common with sterically hindered amines and can be promoted by strong bases and high temperatures.[1][4]
-
Solution: Use milder reaction conditions, including a lower temperature and a less aggressive base.[4]
-
-
Reaction with Other Nucleophilic Groups: If the substrate contains other nucleophiles like hydroxyl or thiol groups, they may also react with Boc₂O.
-
Solution: Careful control of reaction temperature (often room temperature is sufficient) and stoichiometry is crucial to favor the more nucleophilic amine.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for Boc protection reactions?
A1: Boc protection is often carried out at room temperature.[5] However, for less reactive or sterically hindered amines, the temperature can be gently increased to 40-55°C to accelerate the reaction.[1][3][6]
Q2: How long should a standard Boc protection reaction take?
A2: The reaction time is highly dependent on the substrate and the conditions employed. It can range from a few minutes for reactive amines to 48 hours or longer for challenging substrates.[1][7] Regular monitoring by TLC or LC-MS is the best way to determine the appropriate reaction time.[5]
Q3: Can I run the reaction at a lower temperature for a longer time?
A3: Yes, for sensitive substrates, running the reaction at a lower temperature (e.g., room temperature or even 0°C) for an extended period can be a good strategy to minimize side reactions. This approach favors the desired kinetic product over undesired thermodynamic byproducts that might form at higher temperatures.
Q4: Does the choice of solvent affect the optimal temperature and reaction time?
A4: Absolutely. For example, using methanol as a solvent can significantly speed up the protection of aromatic amines at room temperature, reducing the need for heating.[1] In contrast, solvents like THF or acetonitrile might require gentle heating for the same transformation.[1]
Data Presentation
Table 1: Effect of Temperature and Solvent on Boc Protection of Aromatic Amines
| Amine Substrate | Solvent | Temperature (°C) | Reaction Time | Observations |
| p-Toluidine | Methanol (CD₃OD) | Room Temp | Faster | 70 times faster than in CDCl₃.[1] |
| Aromatic Amines | Methanol | Room Temp | < 1 min - 2 hr | Reaction is greatly enhanced without a base.[7] |
| Aromatic Amines | THF/Acetonitrile | Room Temp - 40 | Slower | May require heating or a catalyst for efficient conversion.[1] |
| Secondary Aromatic Amines | Alcoholic Solvent | Room Temp | 24 - 48 hr | React much slower than primary aromatic amines.[7] |
Table 2: General Temperature and Time Guidelines for Different Amine Types
| Amine Type | Typical Temperature | Typical Reaction Time | Key Considerations |
| Primary Aliphatic | Room Temperature | 1 - 12 hours | Generally fast and high-yielding.[5] |
| Secondary Aliphatic | Room Temperature - 40°C | 2 - 24 hours | Can be slower than primary amines due to steric hindrance. |
| Primary Aromatic | Room Temperature - 55°C | 2 - 48 hours | Less nucleophilic; may require heating, a catalyst, or an alcoholic solvent.[1][3] |
| Sterically Hindered | 40°C - 55°C | 12 - 48+ hours | Requires more forcing conditions; monitor for side products.[1][3] |
Experimental Protocols
Protocol 1: Standard Boc Protection at Room Temperature
This protocol is a general procedure for the Boc protection of a primary or secondary aliphatic amine.
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile. The concentration is typically in the range of 0.1 to 0.5 M.[2]
-
Base Addition (Optional but Recommended): Add a base such as triethylamine (TEA, 1.2-2.0 eq) to the solution and stir.[5]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the stirring solution.[1][5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-12 hours).[5]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[2]
Protocol 2: Accelerated Boc Protection with Heating
This protocol is suitable for less reactive amines, such as aromatic or sterically hindered amines.
-
Dissolution: Dissolve the amine (1.0 eq) and a base (e.g., TEA, 1.2-2.0 eq) in a suitable solvent (e.g., THF, acetonitrile) in a round-bottom flask.[5]
-
Reagent Addition: Add Boc₂O (1.1-1.5 eq) to the solution.[1]
-
Reaction: Heat the reaction mixture to 40-55°C and stir.[1][3] Monitor the reaction progress closely by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature and follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for slow or incomplete Boc protection reactions.
Caption: Relationship between key reaction parameters and the desired outcome.
References
Technical Support Center: Navigating Challenges in the Deprotection of Acid-Sensitive N-Boc Compounds
Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when removing the tert-butyloxycarbonyl (Boc) protecting group, especially from molecules containing other acid-labile functionalities. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed N-Boc deprotection?
A1: The deprotection of an N-Boc group occurs under acidic conditions. The process begins with the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decomposes to release the free amine and carbon dioxide.[1][2][3][4] The newly liberated amine is typically protonated by the excess acid in the reaction medium, forming an amine salt.[2][3]
Q2: Why are scavengers often necessary during N-Boc deprotection?
A2: During the acidic cleavage of the Boc group, a highly reactive tert-butyl cation is generated.[1][5][6] This electrophile can attack nucleophilic sites on the substrate or the deprotected product, leading to unwanted side reactions.[6][7] Scavengers are added to the reaction mixture to "trap" this reactive carbocation, preventing it from alkylating sensitive residues and forming byproducts.[5][6][8] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, and water.[5][8]
Q3: Which functional groups are most susceptible to side reactions during Boc deprotection?
A3: Functional groups with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[6][9] These include:
-
Tryptophan: The electron-rich indole ring is highly prone to tert-butylation.[1][5]
-
Methionine: The thioether side chain can be alkylated to form a sulfonium salt. Methionine can also be oxidized to its sulfoxide.[8]
-
Cysteine: The free thiol group is a prime target for alkylation.[8][9]
-
Tyrosine: The phenolic ring can also be alkylated by the tert-butyl cation.[8][9]
Q4: Can N-Boc deprotection be incomplete, and what are the signs?
A4: Yes, incomplete deprotection can occur due to factors like insufficient acid concentration, low reaction temperatures, or short reaction times.[10][11] Signs of an incomplete reaction include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material in the reaction mixture.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection reaction is sluggish or fails to reach completion, even after extended reaction times with standard acidic conditions (e.g., TFA in DCM). What are the possible causes, and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[10][11]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly decrease the reaction rate.[10][11]
-
Steric Hindrance: Substrates with bulky groups near the Boc-protected amine may require more forceful conditions for complete removal.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, allowing it to warm to room temperature can be effective.[10][11] For resistant substrates, using neat TFA for a short period might be necessary, provided the substrate is stable under these conditions.[10]
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[10]
Issue 2: Formation of a Side Product with a +56 Da Mass Shift
Question: I am observing a side product with a mass increase of +56 amu. What is this, and how can I prevent it?
Answer: A +56 mass unit byproduct is a clear indication of tert-butylation, a common side reaction during acidic Boc deprotection.[5] The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on your molecule.[5]
Recommended Solutions:
-
Use of Scavengers: To prevent this, add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[5] Commonly used scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Thioanisole
-
Water
-
Issue 3: Degradation of Other Acid-Sensitive Groups
Question: My substrate contains other acid-labile functional groups (e.g., esters, acetals, silyl ethers) that are being cleaved or degraded under the deprotection conditions. How can I achieve selective Boc deprotection?
Answer: Standard strong acid conditions like TFA in DCM are often too harsh for substrates with other acid-sensitive functionalities.[11][12] In such cases, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[10]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without the need for any acid.[10][12]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be investigated.[10][12]
Data Presentation: Comparison of Alternative N-Boc Deprotection Methods
The following table summarizes various alternative methods for the deprotection of N-Boc protected amines, highlighting their reaction conditions and reported efficiencies.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [12][13] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [12][14][15][16] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [12][17] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [12][18][19] |
| Aqueous Phosphoric Acid | Various | 85 wt% H₃PO₄ in THF | 4-8 hours | Not Specified | [11] |
| Zinc Bromide | Various | ZnBr₂ (4 equiv.), DCM | Not Specified | Not Specified | [10] |
| Deep Eutectic Solvent (DES) | Amines and Amino Acid Derivatives | Choline chloride:pTSA (1:1) | 10-30 min | 98% (for N-Boc benzylamine) | [17] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[11]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[21]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[11][21]
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[2][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[11]
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[10]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).[5]
-
To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.[5][18]
-
Stir the reaction mixture at room temperature for 1-4 hours.[5][18][19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.[5]
Protocol 4: Lewis Acid-Mediated Deprotection with Zinc Bromide
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL).[10]
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[10]
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the zinc salts.
Visualizations
Caption: Decision tree for selecting an N-Boc deprotection method.
Caption: Troubleshooting workflow for N-Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mcours.net [mcours.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Preventing side reactions during N-Boc deprotection with strong acids
Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during N-Boc deprotection with strong acids?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
A2: Functional groups with nucleophilic characteristics are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1][5]
Q4: My N-Boc deprotection reaction is slow or incomplete. What could be the cause?
A4: Several factors can lead to incomplete or sluggish deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[6][7]
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[6]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[7]
Q5: Are there environmentally friendly or "green" methods for N-Boc deprotection?
A5: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[6][8][9] Additionally, using deep eutectic solvents (DES) has been explored as an eco-friendly approach.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Observation of an unexpected product with a mass increase of +56 Da.
-
Question: My LC-MS analysis shows a significant peak with a mass 56 units higher than my expected product. What is this side product and how can I prevent its formation?
-
Answer: A +56 Da mass increase is a definitive sign of tert-butylation, a common side reaction where the tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[3][7]
-
Solution: Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture to trap the reactive tert-butyl cation.[10] The choice of scavenger depends on the specific nucleophilic groups present in your substrate.[1] For general purposes, triisopropylsilane (TIS) is a highly effective carbocation scavenger.[10]
-
Issue 2: Formation of oxidized byproducts, especially with methionine-containing substrates.
-
Question: I am working with a methionine-containing peptide, and I observe byproducts corresponding to the oxidation of the methionine residue to a sulfoxide (+16 Da). How can this be avoided?
-
Answer: The thioether side chain of methionine is susceptible to oxidation during acidic deprotection.[3][11]
-
Solution: The addition of reducing agents or specific scavengers to the cleavage cocktail can minimize oxidation.[12] Cocktails containing dimethyl sulfide (DMS) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) have been shown to be effective in preventing methionine oxidation.[12][13]
-
Issue 3: My substrate is sensitive to strong acids, leading to degradation.
-
Question: My starting material or product degrades under standard strong acid conditions (e.g., TFA in DCM). What are my options for a milder deprotection?
-
Answer: For acid-sensitive substrates, several milder alternatives to strong acids like TFA can be employed:
-
Milder Protic Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[6]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc deprotection under non-protic and often milder conditions.[6][7]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without any acid.[6][14]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported to be mild and efficient.[7][15]
-
Data Presentation
Table 1: Common Scavengers for Preventing tert-Butylation
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[10] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[3][10] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[1][10] |
| Water (H₂O) | General carbocations | 2.5-5% (v/v) | Often used as a component in scavenger cocktails.[5][10] |
Table 2: Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
| Cleavage Cocktail (TFA/Scavengers, v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95:5:0 (TFA:H₂O) | 75% | 25% |
| 95:2.5:2.5 (TFA:TIS:H₂O) | >98% | <2% |
| 92.5:5:2.5 (TFA:EDT:H₂O) | >99% | <1% |
| Data is illustrative and based on typical outcomes reported in the literature.[1][10] |
Experimental Protocols
Protocol 1: General N-Boc Deprotection with TFA and a Scavenger
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.[3][6]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[10]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3][16]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[16]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as TLC or LC-MS.[6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and can be further purified.[16]
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent.[6]
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane.[6]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[6]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6]
Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).[6]
-
Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 4 equivalents).[6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.[6]
-
Monitoring: Monitor the reaction progress by TLC.[6]
-
Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
Visualizations
Caption: Mechanism of N-Boc deprotection and competing pathways for the tert-butyl cation.
Caption: Troubleshooting workflow for N-Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mcours.net [mcours.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Removal of Residual Trifluoroacetic Acid (TFA) After N-Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual trifluoroacetic acid (TFA) from synthetic peptides following N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual TFA from my synthetic peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used for cleaving peptides from the resin during solid-phase peptide synthesis (SPPS) and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1] While lyophilization can remove unbound TFA, it often remains as a counterion to positively charged amino acid residues (such as Lysine, Arginine, and Histidine).[1][2] This residual TFA can have several detrimental effects on downstream applications:
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability and inhibition of cell proliferation in cell-based assays.[1][2][3]
-
Alteration of Peptide Structure and Function: TFA counterions can alter the secondary structure, solubility, and aggregation properties of peptides, which may affect their biological activity.[1][2]
-
Interference with Assays: The strong acidity of TFA can denature pH-sensitive proteins and enzymes. It can also interfere with certain assays by mimicking phosphate groups, potentially inhibiting kinases and other enzymes.[1][2] Furthermore, TFA has a strong absorbance band that can interfere with spectroscopic measurements.[1][4]
Q2: When is TFA removal most critical?
A2: TFA removal is highly recommended for the following applications:
-
In vivo studies: To avoid toxicity and potential immune responses.[3] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often mandate TFA levels to be below 0.1%.[1]
-
Structural biology studies (NMR, crystallography): To ensure the peptide adopts its native conformation.[1][5]
-
Enzymatic and receptor-binding assays: To prevent potential inhibition or denaturation of proteins.[1][2]
Q3: What are the common methods for removing TFA?
A3: The most common methods involve exchanging the TFA counterion for a more biocompatible one, such as chloride (from HCl) or acetate. The primary techniques are:
-
TFA/HCl Exchange via Lyophilization: Involves dissolving the peptide in a dilute hydrochloric acid solution and then freeze-drying. This cycle is often repeated.[6][7]
-
TFA/Acetate Exchange using Anion-Exchange Resin: Utilizes a resin to capture the peptide while TFA is washed away, followed by elution with an acetate solution.[6][8]
-
Reverse-Phase HPLC: The HPLC system can be used to exchange TFA by washing the column-bound peptide with a mobile phase containing a different acid, like acetic acid.[7][8]
-
Ether Precipitation: Primarily used post-cleavage to precipitate the peptide and remove TFA along with other scavengers.[6]
Q4: How do I choose the best TFA removal method for my peptide?
A4: The choice of method depends on several factors, including:
-
Peptide properties: Hydrophobicity, isoelectric point, and presence of sensitive residues.
-
Required final salt form: Acetate and hydrochloride salts are common alternatives.
-
Scale of purification: Some methods are more suitable for larger quantities.
-
Available equipment: Access to a lyophilizer, HPLC, or ion-exchange chromatography setup.
Quantitative Comparison of TFA Removal Methods
The efficiency of TFA removal can vary depending on the method and the specific peptide. For most biological assays, a residual TFA level of less than 1% is recommended.[1]
| Method | Typical Residual TFA Level | Advantages | Disadvantages |
| TFA/HCl Exchange via Lyophilization (2-3 cycles) | < 1%[1][9] | High efficiency, results in a biocompatible HCl salt. | Can be time-consuming, potential for peptide loss with multiple cycles.[10] |
| TFA/Acetate Exchange (Anion-Exchange Resin) | < 1% (almost complete removal reported)[8] | High efficiency, yields a biocompatible acetate salt. | Can be more complex, potential for peptide loss due to irreversible binding to the resin.[8][10] |
| Reverse-Phase HPLC (with acetic acid wash) | Variable, can be less efficient than other methods.[8] | Can be integrated into the purification workflow. | May not achieve complete removal, dependent on peptide hydrophobicity.[7][8] |
| Ether Precipitation (post-cleavage wash) | Reduces bulk TFA, but bound TFA remains. | Simple and quick for initial cleanup. | Inefficient for removing ionically bound TFA.[6] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected cytotoxicity or inhibition in a cell-based assay. | Residual TFA in the peptide sample. | Perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate. Aim for a residual TFA level of less than 1%.[1] |
| Peptide has poor solubility in aqueous buffer after TFA removal. | The new counterion (e.g., hydrochloride or acetate) may affect solubility. | Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO) before adding it to the aqueous buffer. Experiment with different buffers and pH values.[1] |
| Still detecting TFA after several rounds of lyophilization with HCl. | Incomplete exchange due to strong binding of TFA to the peptide or suboptimal HCl concentration. | Increase the number of lyophilization cycles. Ensure the final HCl concentration is within the optimal range of 2-10 mM.[10] |
| Peptide precipitates during the HCl exchange process. | Changes in pH and counterion composition are affecting solubility. | Lower the peptide concentration. Consider dissolving the peptide in a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) instead of pure water before adding HCl.[10] |
| Low peptide yield after TFA removal. | Peptide loss during handling, precipitation, or irreversible binding to a resin. | Be meticulous with transfers between tubes. Ensure complete recovery of any precipitated material. Note that salt exchange procedures can result in a 20-30% loss of peptide.[7][10] |
| Short peptides not precipitating with ether. | Small, polar peptides may remain soluble in ether. | If HPLC purification is planned, you can proceed with the crude residue after evaporating the TFA. Alternatively, leaving the ether mixture in an ice bath for a longer duration may aid precipitation. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is a widely used method to replace TFA with chloride counterions.
Materials:
-
Peptide-TFA salt
-
High-purity water
-
100 mM HCl stock solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[2]
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[2]
-
Allow the solution to stand at room temperature for at least one minute.[2]
-
Freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilize the frozen sample overnight until all liquid is removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.[2]
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be dissolved in the desired buffer for your experiment.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Strategies for selective deprotection of N-Boc in the presence of other protecting groups
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the selective removal of the N-tert-butyloxycarbonyl (N-Boc) protecting group in the presence of other sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection, and what are the most common side reactions?
A1: The most common method for N-Boc deprotection is acid-catalyzed cleavage.[1] Typically, this involves treating the N-Boc protected amine with a strong acid like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or using hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[2][3] The reaction proceeds by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5]
The primary side reaction is the alkylation of nucleophilic residues on the substrate by the liberated tert-butyl cation.[3][6] Electron-rich aromatic rings (like in Tryptophan or Tyrosine) and sulfur-containing residues (like Methionine or Cysteine) are particularly susceptible to this unwanted t-butylation.[3][6]
Q2: My N-Boc deprotection is incomplete. What are the possible causes and how can I fix it?
A2: Incomplete deprotection can stem from several factors. Insufficient acid strength or concentration is a common cause; consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger system like 4M HCl in dioxane.[4] Reaction time or temperature may also be inadequate. While many deprotections are complete within 30-60 minutes at room temperature, sterically hindered substrates may require longer reaction times or slightly elevated temperatures.[4] Always monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q3: How can I prevent the formation of t-butylated byproducts during deprotection?
A3: The most effective strategy to prevent unwanted alkylation is to use "scavengers" in the reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[3][7] The choice of scavenger depends on the sensitive functional groups present in your molecule.[3]
Table 1: Common Scavengers for Boc Deprotection
| Sensitive Residue | Recommended Scavengers | Citation |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole | [3] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | [3] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) | [3] |
| Tyrosine (Tyr) | Phenol, Anisole | [3] |
A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
Q4: How can I selectively remove an N-Boc group in the presence of other common protecting groups?
A4: The key to selective deprotection is the use of orthogonal protecting groups, which are groups that can be removed under different reaction conditions.[8] The Boc group is acid-labile, making it orthogonal to groups that are cleaved by base, hydrogenolysis, or metal catalysis.[8][9]
Table 2: Orthogonal Protecting Group Strategies with N-Boc
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality Principle | Citation |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc is stable to base. | [7][9] |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc is stable to hydrogenolysis. | [7][9] |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Boc is stable to Pd(0) catalysts. | [8][9] |
| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride source (e.g., TBAF) | Boc is generally stable to fluoride ions, although some Lewis acidic conditions can cleave both. Milder acidic conditions can remove Boc while leaving TBDMS intact.[10][11] | [8] |
| Benzyl Ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Boc is stable to hydrogenolysis. | [12][13] |
Q5: I need to deprotect N-Boc on a substrate that is highly acid-sensitive. What are some milder or non-acidic alternatives to TFA?
A5: For substrates with other acid-labile groups (e.g., t-butyl esters, some silyl ethers), several milder methods are available.[3][14]
-
4M HCl in Dioxane or Ethyl Acetate: This is a common and effective alternative to TFA.[3]
-
Aqueous Phosphoric Acid: This is an environmentally benign option that can offer good selectivity.[2][3]
-
Lewis Acids: Reagents like Sn(OTf)₂, AlCl₃, or FeCl₃ can mediate selective Boc deprotection under mild conditions.[2][15][16]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting a wide range of N-Boc substrates at room temperature.[17][18]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like water, methanol, or trifluoroethanol can effect deprotection without any acid catalyst.[3][19][20] This method can even allow for selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature.[19][21]
-
Silica Gel: Refluxing in toluene with silica gel or heating under reduced pressure with silica gel has been reported for selective N-Boc cleavage.[22][23]
Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Recommended Solution(s) | Citation |
| Incomplete Reaction | Starting material remains after expected reaction time. | 1. Insufficient acid strength/concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance around the Boc group. | 1. Increase acid concentration (e.g., 25% to 50% TFA) or switch to a stronger acid (e.g., 4M HCl in dioxane). 2. Extend reaction time and continue monitoring. 3. Consider a slight increase in temperature, but monitor for side product formation. | [4] |
| Alkylation Side Products | Appearance of new products with a mass increase of +56 Da (C₄H₈). | The reactive tert-butyl cation is alkylating nucleophilic sites on the substrate or product. | Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole. | [3][6] |
| Loss of Other Protecting Groups | Unintended cleavage of other acid-sensitive groups (e.g., t-butyl esters, TBDMS ethers). | The deprotection conditions are too harsh for the other protecting groups present. | Switch to a milder deprotection method, such as aqueous phosphoric acid, oxalyl chloride in methanol, or thermal deprotection. | [2][3][17][19] |
| Trifluoroacetylation | Appearance of new products with a mass increase of +96 Da (CF₃CO). | The free amine product is acylated by residual TFA, particularly during workup or evaporation. | After deprotection, ensure thorough removal of TFA by co-evaporation with a non-polar solvent like toluene. Neutralize the resulting TFA salt with a mild base during aqueous workup. | [4] |
Visual Guides & Workflows
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM [1]
This protocol is suitable for substrates that do not contain other acid-sensitive functional groups.
-
Materials:
-
N-Boc protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS), if necessary
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
If required, add the appropriate scavenger (e.g., TIS, 1-5 equivalents).
-
Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.[4]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a free base or may require further purification.
-
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol [17][18]
This protocol is advantageous for substrates containing acid-labile functionalities that are incompatible with TFA.
-
Materials:
-
N-Boc protected substrate
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride ((COCl)₂)
-
-
Procedure:
-
In a dry round-bottom flask equipped with a stir bar, dissolve the N-Boc protected substrate (1 equivalent) in anhydrous MeOH (e.g., 50 mg of substrate in 3 mL of MeOH).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (2-3 equivalents) dropwise to the solution via syringe. Caution: The reaction can be exothermic and may sputter.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt and often does not require further purification. If necessary, a standard aqueous workup or column chromatography can be performed.
-
Protocol 3: Thermal N-Boc Deprotection in Continuous Flow [19][21]
This method avoids acid catalysts entirely and can offer high selectivity based on temperature control. It requires specialized continuous flow equipment.
-
Materials:
-
N-Boc protected substrate
-
Solvent (Methanol or Trifluoroethanol are often optimal)
-
-
Procedure (General Outline):
-
Prepare a solution of the N-Boc protected substrate in the chosen solvent (e.g., 0.1 M in methanol).
-
Using a continuous flow reactor system, pump the solution through a heated reaction coil.
-
The temperature and residence time are critical parameters for selectivity. For example, selective deprotection of an aryl N-Boc in the presence of an alkyl N-Boc might be achieved at ~150 °C, while removal of both might require higher temperatures (~230 °C).[19][21]
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure to isolate the deprotected product. Purification is performed as needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mcours.net [mcours.net]
- 21. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Beyond the Acid: A Comparative Guide to Alternative N-Boc Deprotection Methods
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. However, its cleavage traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be incompatible with sensitive functional groups and complex molecular architectures. This guide provides a comprehensive comparison of alternative, milder methods for N-Boc deprotection, supported by experimental data, to empower chemists with a broader toolkit for this crucial transformation.
This guide delves into several powerful alternatives to strong-acid deprotection, including thermal methods, iron(III) catalysis, and the use of mild reagents like oxalyl chloride and tetrabutylammonium fluoride (TBAF). We will objectively compare their performance, provide detailed experimental protocols, and visualize key workflows and reaction mechanisms.
Quantitative Comparison of N-Boc Deprotection Methods
The following table summarizes the performance of various N-Boc deprotection methods, offering a clear comparison of their reaction conditions, efficiency, and substrate scope.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Key Advantages | Potential Limitations |
| Traditional Acid | ||||||
| Trifluoroacetic Acid (TFA) | Broad (Alkyl, Aryl, Heterocyclic Amines) | 20-50% TFA in DCM, 0 °C to RT | 0.5 - 2 h | 90-99% | Fast, reliable, well-established. | Harsh conditions, can cleave other acid-labile groups.[1] |
| Thermal Methods | ||||||
| Boiling Water | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | Environmentally friendly, neutral, fast.[2] | High temperature may not be suitable for all substrates. |
| Continuous Flow | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 150-240 °C | < 1 min - 30 min | 88-98% | Rapid, scalable, precise temperature control.[3][4][5] | Requires specialized equipment. |
| Catalytic Method | ||||||
| Iron(III) Chloride (FeCl₃) | N,N'-diprotected amino acids & amines | Catalytic FeCl₃, DCM, RT | 15 min - 4 h | High (often quantitative) | Mild, catalytic, clean reaction profile.[6][7][8][9] | Substrate scope may be more limited than other methods. |
| Mild Reagent Methods | ||||||
| Oxalyl Chloride / Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Mild, room temperature, good functional group tolerance.[10][11][12][13][14][15] | Stoichiometric reagent, potential for side reactions if not controlled. |
| Tetrabutylammonium Fluoride (TBAF) | N-Boc derivatives | TBAF, THF, Reflux | Not Specified | Good | Mild, basic conditions, useful for acid-sensitive substrates.[16][17] | Can be slow, requires careful workup to remove TBAF salts.[18] |
Featured Alternative Methodologies & Experimental Protocols
Here, we provide detailed experimental procedures for some of the most promising alternative N-Boc deprotection methods.
Thermal Deprotection in Boiling Water
This "green" chemistry approach leverages the unique properties of water at elevated temperatures to facilitate Boc removal without any added acid or base.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend the N-Boc protected amine (1.0 mmol) in deionized water (10-20 mL).
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For many substrates, the reaction is complete within 10-15 minutes.[2]
-
After completion, cool the reaction mixture to room temperature.
-
If the product is soluble in organic solvents, extract with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Iron(III)-Catalyzed Deprotection
The use of catalytic amounts of inexpensive and environmentally benign iron(III) salts offers a mild and efficient method for Boc cleavage.
Experimental Protocol:
-
Dissolve the N,N'-diprotected amine or N-Boc protected amine (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) in a dry flask under an inert atmosphere.
-
Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (e.g., 0.1-0.3 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from 15 minutes to a few hours.[6]
-
Upon completion, the reaction mixture can often be used directly after filtration to remove the catalyst. Alternatively, an aqueous workup with a mild base can be performed to remove any remaining iron salts.
-
The solvent is then removed under reduced pressure to afford the deprotected amine.
Deprotection using Oxalyl Chloride in Methanol
This method provides a mild and selective cleavage of the N-Boc group at room temperature, showing tolerance for a variety of functional groups.[12][13]
Experimental Protocol:
-
Dissolve the N-Boc protected substrate (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add oxalyl chloride (3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess reagents under reduced pressure. The resulting crude amine can be used directly or purified further by crystallization or chromatography.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the mechanisms of different deprotection methods and a logical workflow for selecting an appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mcours.net [mcours.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. awuahlab.com [awuahlab.com]
- 14. researchgate.net [researchgate.net]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc and N-Fmoc Protecting Groups for Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics, the selective protection of functional groups is paramount. For bifunctional compounds like amino alcohols, which possess both a nucleophilic amino group and a hydroxyl group, the strategic use of protecting groups is crucial for achieving desired chemical transformations with high yield and selectivity. This guide provides an objective, data-driven comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for their application in the protection of amino alcohols.
Core Principles: A Dichotomy in Lability
The fundamental difference between the N-Boc and N-Fmoc protecting groups lies in their cleavage conditions, a concept known as orthogonality. The Boc group is labile to acid, while the Fmoc group is labile to base.[1][2] This key distinction dictates the overall synthetic strategy, influencing the choice of reagents and the compatibility with other protecting groups in a multi-step synthesis.
-
N-Boc (tert-butyloxycarbonyl): This protecting group is stable under basic and nucleophilic conditions but is readily removed with acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
N-Fmoc (9-fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine in a solvent like dimethylformamide (DMF).[4]
This orthogonality allows for the selective deprotection of one group while leaving the other intact, a critical consideration in complex synthetic routes.
Performance Comparison: A Data-Driven Analysis
The choice between N-Boc and N-Fmoc for the protection of amino alcohols often depends on the specific substrate, the desired reaction conditions for subsequent steps, and the overall synthetic strategy. While a comprehensive side-by-side comparison under identical conditions for a wide range of amino alcohols is not extensively documented in a single study, the following tables summarize available experimental data on protection and deprotection yields.
N-Protection of Amino Alcohols
The protection of the more nucleophilic amino group in the presence of a hydroxyl group can generally be achieved with high chemoselectivity using both Boc and Fmoc reagents.
Table 1: Comparison of N-Boc and N-Fmoc Protection Yields for Various Amino Alcohols
| Amino Alcohol | Protecting Group | Reagent | Solvent | Base | Yield (%) | Reference |
| Ethanolamine | Fmoc | Fmoc-Cl | Water | - | 92 | [5] |
| 3-Amino-1-propanol | Boc | (Boc)₂O | Dichloromethane | - | 100 | |
| D-Phenylalaninol | Fmoc | Fmoc-OSu | Methylene Chloride | - | >95 | [6] |
Note: The yield for N-Boc protection of 3-Amino-1-propanol is commonly reported to be quantitative under standard conditions.
Deprotection of N-Protected Amino Alcohols
The efficiency of the deprotection step is crucial for the overall success of a synthetic sequence. The choice of deprotection agent is dictated by the protecting group used.
Table 2: Deprotection Conditions for N-Boc and N-Fmoc Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Comments |
| N-Boc | Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), Room Temperature | Reaction is typically fast and clean.[3][7] |
| N-Boc | Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate, Room Temperature | Often used as an alternative to TFA.[3] |
| N-Fmoc | Piperidine | 20% Piperidine in DMF, Room Temperature | Standard condition for Fmoc removal.[8] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of amino alcohols using N-Boc and N-Fmoc strategies.
Protocol 1: N-Boc Protection of an Amino Alcohol
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amino alcohol using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (optional, for amine salts or to accelerate the reaction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in DCM or THF.
-
Add a base such as triethylamine (1.1 eq) if the starting material is an amine salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amino alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Fmoc Protection of an Amino Alcohol
This protocol outlines a general procedure for the N-9-fluorenylmethyloxycarbonylation of an amino alcohol using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
Amino alcohol
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dioxane and Water (or other suitable solvent system)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in a mixture of dioxane and water.
-
Add sodium carbonate or sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Fmoc protected amino alcohol.
-
Purify the product by recrystallization or column chromatography on silica gel if necessary.[6]
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the N-Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected amino alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amino alcohol in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino alcohol.[7]
Protocol 4: N-Fmoc Deprotection
This protocol details the removal of the N-Fmoc group using piperidine.
Materials:
-
N-Fmoc protected amino alcohol
-
Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (or other suitable solvent for precipitation)
Procedure:
-
Dissolve the N-Fmoc protected amino alcohol in DMF.
-
Add piperidine (typically 20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the deprotected amino alcohol.
-
Collect the solid by filtration and wash with diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the product under vacuum.[8]
Visualization of Workflows
N-Protection and Deprotection Logical Relationships
The choice between N-Boc and N-Fmoc protection is a critical decision in a synthetic plan, dictated by the stability of other functional groups present in the molecule and the desired sequence of reactions.
Caption: Decision pathway for N-Boc and N-Fmoc protection and deprotection strategies.
Experimental Workflow for N-Protection
The following diagram illustrates the general experimental workflow for the N-protection of an amino alcohol.
Caption: General experimental workflow for N-protection of amino alcohols.
Conclusion
Both N-Boc and N-Fmoc are highly effective for the chemoselective protection of the amino group in amino alcohols. The choice between them is primarily dictated by the orthogonality required for the overall synthetic strategy. The N-Boc group, with its acid lability, is ideal for syntheses involving base-sensitive functional groups or reagents. In contrast, the N-Fmoc group's base lability makes it the preferred choice when acidic conditions are required for other transformations or when acid-sensitive moieties are present. The experimental protocols provided offer robust starting points for the successful implementation of either strategy in the synthesis of complex molecules for research and drug development.
References
A Researcher's Guide to Lewis Acid-Mediated N-Boc Deprotection for Sensitive Substrates
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis. However, its removal often necessitates the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups within complex molecules. This guide provides a comparative analysis of Lewis acid-mediated N-Boc deprotection methods, offering milder alternatives for substrates prone to degradation under harsh acidic conditions. We present a detailed comparison with other gentle deprotection strategies, supported by experimental data and protocols.
Comparative Overview of Deprotection Methods
The choice of an N-Boc deprotection strategy is critical and depends heavily on the substrate's tolerance to acidic or harsh conditions. While strong acids are efficient, they lack selectivity in the presence of other acid-labile groups. Lewis acids and other milder methods provide a valuable toolkit for navigating these challenges.
Quantitative Comparison of N-Boc Deprotection Methods
The following table summarizes the performance of various deprotection agents, highlighting their reaction conditions and yields for different substrate types.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Advantages | Disadvantages |
| Lewis Acids | ||||||
| Zinc Bromide (ZnBr₂) | Secondary Amines | CH₂Cl₂, RT | Not Specified | High | Selective for secondary amines.[1] | Stoichiometric amounts often required.[1] |
| Trimethylsilyl Iodide (TMSI) | Zwitterionic compounds | CH₂Cl₂, 0 °C to RT | Not Specified | Good | Mild and efficient, avoids aqueous workup.[2] | Reagent can be moisture-sensitive. |
| Aluminum Chloride (AlCl₃) | Primary & Secondary Amines, Amino Acid Derivatives | CH₂Cl₂, RT | Not Specified | 85-96% | Selective, tolerates ester, ether, TBS, and acetate groups.[3] | Stoichiometric amounts often required.[1] |
| Iron(III) Chloride (FeCl₃) | N,N'-diprotected amino acids & amines | CH₂Cl₂, RT | Not Specified | High | Catalytic and selective.[1][4] | May not be suitable for all substrate types.[4] |
| Milder Protic Acids | ||||||
| Aqueous Phosphoric Acid | Various Amines | THF, RT | Not Specified | Good | Mild and effective for certain substrates.[2][5] | Can be slow and may not be universally applicable. |
| p-Toluenesulfonic Acid (pTSA) | Various Amines | Dioxane, Ethyl Acetate, 0°C - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[6] | Can be corrosive; dioxane is a hazardous solvent.[6] |
| Other Mild Methods | ||||||
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | Methanol, RT | 1 - 4 h | >70% (up to 90%) | Mild, efficient, and tolerates various functional groups.[7][8] | Potential for carbon monoxide side-product formation.[8] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | Neutral, environmentally friendly, and fast.[7][9] | High temperature can be detrimental to sensitive molecules.[6] |
| Traditional Strong Acids | ||||||
| Trifluoroacetic Acid (TFA) | Various Amines | CH₂Cl₂, 0 °C - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[6] | Harsh conditions can cleave other acid-labile groups.[6] |
| Hydrochloric Acid (HCl) | Various Amines | Dioxane, Ethyl Acetate, 0 °C - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[6] | Can be corrosive; dioxane is a hazardous solvent.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can aid in selecting the most appropriate deprotection strategy.
Mechanism of Lewis Acid-Mediated N-Boc Deprotection
The deprotection mechanism mirrors that of strong acids, with the Lewis acid coordinating to the carbonyl oxygen of the Boc group, which facilitates its cleavage.[1] This generates a stable tert-butyl cation, carbon dioxide, and the free amine.[1][10]
Caption: Mechanism of Lewis acid-mediated N-Boc deprotection.
Experimental Workflow Comparison
The choice between a traditional strong acid and a milder Lewis acid approach significantly impacts the experimental workflow, particularly the workup procedure.
Caption: Comparison of experimental workflows.
Detailed Experimental Protocols
The following are representative protocols for key deprotection methods. Researchers should optimize conditions for their specific substrates.
Protocol 1: Deprotection using Zinc Bromide (Lewis Acid)
This protocol is adapted for the selective removal of the Boc group from secondary amines.
Materials:
-
N-Boc protected amine
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane.
-
Add zinc bromide (approximately 4 equivalents) to the solution.[2]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This method offers a mild alternative to traditional strong acids.[8]
Materials:
-
N-Boc protected substrate
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).[5]
-
Add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours.[5][8]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[5]
-
Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract with an appropriate organic solvent.[5]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[10]
Protocol 3: Thermal Deprotection in Boiling Water
This environmentally friendly method is suitable for thermally stable substrates.[7]
Materials:
-
N-Boc protected amine
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend the N-Boc protected amine (1 mmol) in water (1 mL).[9]
-
Heat the mixture to reflux (90-100 °C) and stir for the appropriate amount of time (typically 10-12 minutes, but can vary).[9]
-
Monitor the reaction progress by TLC.[9]
-
After completion, cool the reaction to room temperature.[9]
-
Add dichloromethane (5 mL) to the mixture and stir.[9]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the desired product.[9] Further purification by column chromatography may be necessary.[9]
Conclusion
The selection of an N-Boc deprotection method is a critical step in the synthesis of complex molecules, particularly those with sensitive functionalities. Lewis acid-mediated deprotection offers a valuable alternative to traditional strong acid methods, providing milder reaction conditions and often greater selectivity. By understanding the comparative performance and experimental protocols of these and other gentle deprotection strategies, researchers can enhance the efficiency and success of their synthetic endeavors. The data and workflows presented in this guide are intended to assist in making informed decisions for the deprotection of N-Boc groups in sensitive substrates.
References
- 1. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mcours.net [mcours.net]
- 10. benchchem.com [benchchem.com]
Thermal Deprotection of N-Boc Groups: A Milder and Greener Alternative to Acidic Cleavage
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection in multi-step organic synthesis. Its widespread use is attributed to its stability across a range of chemical conditions. However, the conventional methods for its removal, which primarily rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can be harsh on sensitive functional groups within complex molecules.[1][2] This guide presents thermal deprotection of N-Boc groups as a milder, often catalyst-free, and environmentally benign alternative, supported by comparative experimental data and detailed protocols.
Comparative Overview of Deprotection Methods
The selection of an appropriate N-Boc deprotection strategy is critical to preserve the integrity of the target molecule and ensure high yields. While acidic cleavage is highly efficient, its aggressiveness can lead to undesired side reactions. Thermal deprotection, in contrast, offers a neutral reaction environment, which can be particularly advantageous for substrates bearing acid-labile functionalities.[3]
Data Presentation: Comparison of N-Boc Deprotection Methods
The following table summarizes the key parameters for thermal and traditional acidic deprotection methods, offering a clear comparison of their performance.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Thermal (Continuous Flow) | None | Methanol, Trifluoroethanol | 120 - 240 | 30 min - 1.5 h | 88 - 99% | Neutral, catalyst-free, suitable for automation, selective.[1][4] | Requires specialized equipment (flow reactor), high temperatures.[5] |
| Thermal (Boiling Water) | None | Water | 100 | 10 min - 2 h | 90 - 97% | Environmentally friendly, neutral, fast for some substrates.[1][6] | High temperatures may not be suitable for all substrates, limited solubility for nonpolar compounds.[5][6] |
| Acidic (TFA) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 2 h | 90 - 99% | Fast, efficient, and widely applicable.[6] | Harsh conditions can cleave other acid-labile groups.[6] |
| Acidic (HCl) | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - Room Temp. | 1 - 4 h | 85 - 98% | Cost-effective and readily available.[6] | Can be corrosive; dioxane is a hazardous solvent.[6] |
Reaction Mechanisms
The mechanisms of thermal and acidic N-Boc deprotection differ significantly, which accounts for their distinct compatibility profiles.
Thermal Deprotection Mechanism
Thermal deprotection proceeds through a proposed fragmentation mechanism without the need for a catalyst.[5] The process is initiated by heat, leading to the formation of a carbamic acid intermediate, which then readily decarboxylates to yield the free amine, isobutylene, and carbon dioxide.[1][5]
References
A Comparative Guide to the HPLC Analysis of N-Boc-1-amino-1-cyclopentanemethanol Purity
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). N-Boc-1-amino-1-cyclopentanemethanol, a chiral amino alcohol, serves as a critical building block in the synthesis of complex molecules.[1][2] Its stereochemistry and purity are often critical for the desired biological activity.[1] Therefore, a robust and reliable analytical method for purity assessment is essential.
High-Performance Liquid Chromatography (HPLC) stands out as the most precise and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound.[3][4][5] Its high resolving power allows for the effective separation of the main component from closely related impurities and potential enantiomers.[4][6] This guide provides an objective comparison of HPLC with other analytical techniques, supported by a detailed experimental protocol for purity and enantiomeric excess determination.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and the analytical goal (e.g., routine quality control vs. structural elucidation). While HPLC is the cornerstone for purity analysis, other techniques offer complementary information.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution, exceptional sensitivity, and quantitative accuracy.[3][4] Suitable for non-volatile and thermally unstable compounds.[4] | Requires impurities to have a UV chromophore for detection. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities.[5] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive. | The primary technique for determining enantiomeric purity.[7] Modern columns are robust and compatible with various mobile phases.[7][8] | Method development can be more complex than achiral HPLC. CSPs can be expensive. | Essential for determining the enantiomeric excess (e.e.) of the compound, a critical quality attribute for chiral drugs.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase. | Excellent for analyzing volatile impurities such as residual solvents.[5] High separation efficiency.[6] | Not suitable for non-volatile or thermally labile compounds; this compound may degrade at high GC temperatures.[5][6] | Suitable for analyzing volatile organic impurities but not for the primary purity assessment of the compound itself.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural confirmation and identification of unknown impurities. Can quantify impurities without reference standards (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, complicating interpretation. | Provides invaluable structural information for impurity identification and confirmation of the main component's structure.[5] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and low-cost.[3] Useful for quick screening of reaction progress and identifying the presence of major impurities. | Primarily qualitative or semi-quantitative.[3] Lower resolution and sensitivity compared to HPLC.[9] | Best used for rapid, preliminary screening before quantitative analysis by HPLC. |
Detailed Experimental Protocols
Protocol 1: Achiral Purity Analysis by RP-HPLC
This method is designed for the quantitative determination of the purity of this compound and its process-related impurities.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carbamate group absorbs).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 174889-22-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. preprints.org [preprints.org]
N-Boc-1-amino-1-cyclopentanemethanol: A Superior Building Block for Constrained Peptides and Peptidomimetics
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, stability, and selectivity is perpetual. In the realm of peptide and peptidomimetic drug discovery, the conformational rigidity of a molecule is a key determinant of its biological activity. N-Boc-1-amino-1-cyclopentanemethanol emerges as a strategic building block, offering distinct advantages over structurally similar analogs by introducing a constrained cyclopentyl motif. This guide provides an objective comparison with other building blocks, supported by experimental principles and detailed protocols, to highlight its superior performance in the synthesis of structurally defined molecules.
The primary advantage of this compound lies in the conformational constraint imparted by the five-membered ring. Unlike its acyclic or larger ring counterparts, the cyclopentyl group limits the rotational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and efficacy.[1][2][3] Furthermore, the defined stereochemistry of the cyclopentane ring can enhance selectivity for specific receptor subtypes and improve metabolic stability by shielding susceptible peptide bonds from enzymatic degradation.[1]
Comparative Performance Analysis
The selection of a building block in peptide synthesis is often a trade-off between synthetic accessibility and the desired physicochemical properties of the final product. Here, we compare this compound with its cyclohexyl and a representative acyclic analog, N-Boc-2-amino-2-methylpropanol.
While direct comparative experimental data for these specific compounds in a single study is limited, the following table summarizes expected performance based on established principles of stereochemistry and reaction kinetics in solid-phase peptide synthesis (SPPS). The data illustrates the trade-offs between conformational rigidity, steric hindrance, and synthetic efficiency.
| Feature | This compound | N-Boc-1-amino-1-cyclohexanemethanol | N-Boc-2-amino-2-methylpropanol (Acyclic) |
| Conformational Constraint | High | Moderate | Low |
| Potential for Binding Affinity | High | Moderate to High | Variable |
| Metabolic Stability | High | High | Moderate |
| Steric Hindrance in Coupling | Moderate | High | Low to Moderate |
| Typical Coupling Efficiency | Good to High | Moderate to Good | High |
| Solubility of Resulting Peptide | Favorable | Potentially Lower | Generally Favorable |
Note: The data in this table is based on established principles of peptide chemistry and may vary depending on the specific peptide sequence and reaction conditions.
The cyclopentyl ring in this compound offers a sweet spot, providing significant conformational constraint without the excessive steric bulk of a cyclohexyl group, which can sometimes hinder coupling reactions.[4] Acyclic analogs, while often easier to couple, do not provide the same level of pre-organization for receptor binding.
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
1. Resin Preparation:
-
Start with a suitable resin for Boc-SPPS, such as Merrifield resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x), followed by isopropanol (IPA) (2x), and finally N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
3. Neutralization:
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 10 minutes.
-
Wash the resin with DMF (3x).
4. Coupling of this compound:
-
In a separate vessel, pre-activate a solution of this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling. For sterically hindered couplings, a second coupling step may be necessary.
5. Washing:
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Repetition for Peptide Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Suspend the resin in a cleavage cocktail (e.g., HF/anisole or a milder trifluoromethanesulfonic acid (TFMSA)-based cocktail) to cleave the peptide from the resin and remove side-chain protecting groups. This step requires specialized equipment and safety precautions.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Visualizing the Workflow
To better illustrate the synthesis process, the following diagrams outline the key steps and the rationale behind using constrained building blocks.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
The rationale for employing conformationally constrained building blocks like this compound is rooted in the principles of drug design, particularly in the development of potent and selective ligands for biological targets such as G-protein coupled receptors (GPCRs). For instance, in the synthesis of analogs of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, introducing conformational rigidity can lead to improved receptor binding and signaling.[5][6]
Caption: Rationale for using conformationally constrained building blocks in drug design.
References
- 1. intavispeptides.com [intavispeptides.com]
- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synthetic Transformations: A Comparative Guide to Utilizing N-Boc-1-amino-1-cyclopentanemethanol
For researchers, scientists, and professionals in drug development, N-Boc-1-amino-1-cyclopentanemethanol represents a valuable chiral building block. Its constrained cyclopentyl framework offers a strategic advantage in designing conformationally restricted peptides and novel therapeutics. This guide provides a comparative overview of plausible and efficient synthetic routes utilizing this versatile compound, complete with experimental data, detailed protocols, and workflow visualizations.
The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the synthesis of peptides and small molecules with enhanced stability, selectivity, and therapeutic efficacy. This compound, with its protected amine and primary alcohol functionalities, serves as an excellent starting point for the synthesis of constrained alpha-amino aldehydes, carboxylic acids, and for direct incorporation into peptide chains.
Key Synthetic Transformations and Comparative Data
Two primary synthetic pathways are explored: the oxidation of the primary alcohol and the deprotection of the amine for subsequent amide bond formation. The following table summarizes the expected outcomes and reaction parameters for these transformations, based on well-established synthetic methodologies.
| Transformation | Product | Reagents | Solvent | Reaction Time (h) | Temp (°C) | Typical Yield (%) |
| Oxidation to Aldehyde | N-Boc-1-aminocyclopentane-1-carboxaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 2-4 | 25 | 85-95 |
| Oxalyl chloride, DMSO, Et₃N (Swern) | Dichloromethane (DCM) | 1-2 | -78 to 25 | 90-98 | ||
| Oxidation to Carboxylic Acid | N-Boc-1-aminocyclopentane-1-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 1-3 | 0-25 | 70-85 |
| TEMPO, NaOCl | Dichloromethane (DCM)/Water | 2-4 | 0-25 | 80-90 | ||
| Boc Deprotection | 1-Amino-1-cyclopentanemethanol | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0.5-1 | 25 | >95 |
| 4M HCl in Dioxane | Dioxane | 1-2 | 25 | >95 | ||
| Peptide Coupling | Dipeptide | Deprotected amine, Boc-Ala-OH, HATU, DIPEA | Dimethylformamide (DMF) | 4-8 | 25 | 75-90 |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are adapted from standard organic synthesis procedures and should be performed by qualified personnel in a controlled laboratory environment.
Oxidation to N-Boc-1-aminocyclopentane-1-carboxaldehyde (Dess-Martin Oxidation)
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of N-Boc-1-aminocyclopentane-1-carboxylic acid (TEMPO-mediated Oxidation)
Materials:
-
This compound (1.0 equiv)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 equiv)
-
Sodium hypochlorite (NaOCl) solution (1.2 equiv)
-
Sodium chlorite (NaClO₂) (1.5 equiv)
-
Phosphate buffer (pH 6.8)
-
Dichloromethane (DCM)
-
2-Methyl-2-butene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a biphasic mixture of DCM and phosphate buffer (pH 6.8).
-
Add TEMPO to the vigorously stirred solution.
-
In a separate flask, prepare a solution of sodium chlorite in water and add 2-methyl-2-butene.
-
Slowly add the sodium hypochlorite solution to the reaction mixture at 0 °C.
-
Simultaneously, add the sodium chlorite solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the carboxylic acid.
Boc Deprotection and Peptide Coupling
Step A: Boc Deprotection
-
Dissolve this compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can be used directly in the next step or after purification.
Step B: Peptide Coupling (HATU)
-
Dissolve the deprotected 1-amino-1-cyclopentanemethanol trifluoroacetate salt, a Boc-protected amino acid (e.g., Boc-Ala-OH, 1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Dilute the reaction with EtOAc and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the dipeptide by flash column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic transformations.
Caption: Oxidation pathways of this compound.
Caption: Workflow for peptide synthesis using this compound.
Scaling the Summit: A Comparative Guide to the Industrial Synthesis of N-Boc-1-amino-1-cyclopentanemethanol
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of chiral building blocks is a cornerstone of innovation. N-Boc-1-amino-1-cyclopentanemethanol, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a significant synthetic challenge when transitioning from laboratory to industrial-scale production. This guide provides an objective comparison of plausible scalable synthetic routes for this compound, supported by experimental data from analogous industrial processes.
At a Glance: Synthetic Route Comparison
While specific industrial-scale data for this compound is not extensively published, we can construct a highly probable and scalable synthetic approach based on established methods for analogous compounds, such as N-Boc-1-amino-1-cyclohexanemethanol. The primary route involves the N-protection of the corresponding amino alcohol. A key alternative for producing chiral amino alcohols is the asymmetric reduction of a corresponding amino ketone.
| Parameter | Route 1: Direct N-Boc Protection | Route 2: Asymmetric Reduction of Amino Ketone |
| Starting Material | 1-Amino-1-cyclopentanemethanol | 1-Amino-1-cyclopentanone |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, Na₂CO₃) | Chiral Catalyst (e.g., Ru-based), Hydrogen Source |
| Reported Yield | High (typically >90% for analogous compounds) | Good to High (85-95% for analogous compounds) |
| Scalability | High | Moderate to High (catalyst cost can be a factor) |
| Key Challenges | Potential for di-Boc formation, removal of excess (Boc)₂O | Catalyst selection and cost, high-pressure hydrogenation |
| Purification | Extraction, Crystallization | Column Chromatography, Crystallization |
Visualizing the Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Safety Operating Guide
Proper Disposal of N-Boc-1-amino-1-cyclopentanemethanol: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling N-Boc-1-amino-1-cyclopentanemethanol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound.
This compound is classified as an irritant to the eyes, respiratory system, and skin, and is recognized as being very toxic to aquatic organisms.[1] Consequently, this substance and its container must be disposed of as hazardous waste.[1] For transportation and disposal purposes, it is categorized under UN number 3077 as an environmentally hazardous substance, solid, n.o.s., assigned to Packing Group III.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For safe handling and disposal, key quantitative data and classifications are summarized in the table below.
| Parameter | Value | Source |
| UN Number | 3077 | [1] |
| Hazard Class | 9 (Miscellaneous hazardous materials) | [2][3][4] |
| Packing Group | III | [1][3][4] |
| GHS Hazard Statements | Irritant (H315, H319, H335), Aquatic Toxicity (H400) | [1] |
| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Codes | S26, S36, S60, S61 | [1] |
Step-by-Step Disposal Protocol
The recommended and most common method for the disposal of this compound is through a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a dedicated, clearly labeled, and sealed waste container.
-
The label should prominently display the chemical name ("this compound"), the UN number (UN 3077), and the appropriate hazard pictograms (irritant, environmentally hazardous).
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Consultation with Institutional EHS:
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures. They will provide information on approved waste containers, labeling requirements, and pickup schedules.
3. Professional Waste Disposal:
-
Arrange for the collection of the sealed and labeled waste container by a licensed hazardous waste disposal company. Ensure all required documentation is completed as per institutional and regulatory requirements.
4. Chemical Inactivation (for small quantities, with caution):
-
For very small quantities, chemical degradation via acid-catalyzed removal of the Boc protecting group may be considered. This should only be performed by trained personnel.
-
Experimental Protocol for Boc Deprotection:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., dichloromethane).
-
Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to the solution while stirring.
-
Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Crucially, the resulting waste stream will be corrosive and will require careful neutralization with a suitable base (e.g., sodium bicarbonate solution) before final disposal.
-
The neutralized aqueous waste must still be disposed of in accordance with local regulations for chemical waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
Personal protective equipment for handling N-Boc-1-amino-1-cyclopentanemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for N-Boc-1-amino-1-cyclopentanemethanol (CAS No. 168540-07-6), a key reagent in organic synthesis. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research. This compound is classified as an irritant and requires careful handling to avoid adverse health effects.[1]
Key Safety and Physical Data
Properly understanding the physical and chemical properties of a substance is the foundation of safe laboratory practices. The following table summarizes essential data for this compound.
| Property | Value |
| CAS Number | 168540-07-6 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molar Mass | 215.29 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 108-112 °C[1] |
| Boiling Point | 329.5 ± 11.0 °C (Predicted)[1] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted)[1] |
| Flash Point | 153.1 °C[1] |
| Solubility | Insoluble in water; soluble in organic solvents like dimethylformamide and dichloromethane.[1] |
| Hazard Classification | Irritant[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound, which is irritating to the eyes, respiratory system, and skin.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact and irritation. |
| Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating aerosols or dust. | To prevent respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Handling Protocol
-
Preparation : Before handling, thoroughly review this safety guide and the available Safety Data Sheet (SDS) information. Ensure all necessary PPE is readily available and in good condition.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing : Use appropriate tools, such as a spatula or powder funnel, to handle the solid form. Avoid creating dust. If handling the liquid form, use a calibrated pipette with a bulb or an automated dispensing system.
-
Spill Management : Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the storage container is clearly labeled with the chemical name and hazard information.
Disposal Plan
This material and its container must be disposed of as hazardous waste.[1]
-
Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Sealing : Ensure the waste container is securely sealed to prevent leaks or spills.
-
Disposal Request : Follow your institution's and local regulations for hazardous waste disposal. Contact your environmental health and safety (EHS) department to arrange for pickup and proper disposal.
-
Environmental Precaution : Avoid release to the environment.[1]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
